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  • Product: 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
  • CAS: 1000932-37-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Identity, Synthesis, and Applications of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid

Executive Summary In the landscape of modern medicinal chemistry, the incorporation of fluorinated functional groups is a premier strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of fluorinated functional groups is a premier strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethylthio (–SCF₂H) group has emerged as a highly sought-after motif.

A frequent inquiry from researchers regarding novel building blocks is their Chemical Abstracts Service (CAS) registry number. Extensive database cross-referencing confirms that 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (also known as 4-(((difluoromethyl)thio)methyl)benzoic acid) currently does not possess a widely registered, publicly available CAS number . It is a specialized intermediate that was recently synthesized, isolated, and characterized as a novel derivative (Compound 6f) in a 2021 study published in The Journal of Organic Chemistry [1]. Consequently, researchers and procurement teams must rely on its IUPAC nomenclature, SMILES string, or structural formula for database querying and custom synthesis requests.

This whitepaper provides a comprehensive technical guide on the structural properties, synthetic protocols, and analytical validation of this specific compound to support drug development professionals.

Structural and Physicochemical Profiling

The target molecule integrates a benzoic acid core with a difluoromethylthio (–SCF₂H) group linked via a methylene spacer. The –SCF₂H group acts as a lipophilic hydrogen bond donor. The highly electronegative fluorine atoms withdraw electron density, making the sulfur atom less nucleophilic and the hydrogen atom slightly acidic. This unique property allows the molecule to form robust hydrogen bonds with target proteins, improving metabolic stability and membrane permeability compared to standard thioethers or methoxy groups [2].

Table 1: Physicochemical and Analytical Data

PropertyValue
IUPAC Name 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
Common Synonym 4-(((difluoromethyl)thio)methyl)benzoic acid
Molecular Formula C₉H₈F₂O₂S
Molecular Weight 218.22 g/mol
Melting Point 141.8 °C [1]
SMILES O=C(O)c1ccc(CSC(F)F)cc1

Experimental Methodology: Synthesis Workflow

Because this compound is not commercially ubiquitous, laboratories must often synthesize it in-house. The following protocol outlines a robust, two-stage mercapto-difluoromethylation methodology.

Causality in Experimental Design

Direct difluoromethylation of thiols using chlorodifluoromethane (Freon-22) requires harsh basic conditions and utilizes an ozone-depleting gas. Furthermore, direct thiolation of alkyl halides often leads to unwanted disulfide dimerization. To circumvent this, our protocol utilizes thiourea to form an intermediate isothiouronium salt, which prevents disulfide formation. Subsequent in-situ hydrolysis and trapping with diethyl bromodifluoromethylphosphonate provides a bench-stable, liquid source of the difluorocarbene intermediate under mild aqueous conditions.

SynthesisPathway A 4-(Bromomethyl)benzoic acid B Thiourea / EtOH (S-Alkylation) A->B C Isothiouronium Salt (Prevents Disulfide Formation) B->C D KOH / H2O (Hydrolysis to Thiolate) C->D E BrCF2PO(OEt)2 (Difluoromethylation) D->E F 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid E->F

Mechanistic workflow for the synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

Step-by-Step Protocol
  • Isothiouronium Salt Formation: Suspend 4-(bromomethyl)benzoic acid (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol. Reflux the mixture for 2 hours. Note: Thiourea is a superior nucleophile to water/hydroxide, ensuring selective S-alkylation over O-alkylation.

  • Hydrolysis and Difluoromethylation: Cool the reaction mixture to 0 °C and add an aqueous solution of KOH (3.0 equiv) to hydrolyze the salt to the corresponding thiolate. Immediately add diethyl bromodifluoromethylphosphonate (1.5 equiv) dropwise. Stir at room temperature for 4 hours. Note: The phosphonate reagent undergoes nucleophilic attack by the thiolate, followed by the elimination of the phosphate leaving group to yield the –SCF₂H moiety.

  • Workup and Purification: Acidify the mixture with 1M HCl to pH 2 to precipitate the product. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (petroleum ether/ethyl acetate 5:1) to yield the product as a white solid [1].

Analytical Validation (Self-Validating Protocol)

A synthetic protocol is only as robust as its validation checkpoints. To ensure the integrity of the synthesized 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid, the workflow must incorporate orthogonal analytical techniques to confirm the presence of the –SCF₂H group and rule out side products.

AnalyticalValidation Crude Crude Reaction Mixture F_NMR 19F NMR Analysis Target: Doublet at ~ -92 ppm Crude->F_NMR H_NMR 1H NMR Analysis Target: Triplet at 6.97 ppm Crude->H_NMR LCMS LC-MS Analysis Target: m/z 217.2 [M-H]- Crude->LCMS Decision Are all signals present? F_NMR->Decision H_NMR->Decision LCMS->Decision Purify Proceed to Flash Chromatography Decision->Purify Yes Troubleshoot Re-evaluate Reaction Conditions (Check Thiol Oxidation) Decision->Troubleshoot No

Self-validating analytical workflow for confirming the -SCF2H moiety.

Diagnostic Checkpoints
  • ¹⁹F NMR (376 MHz): The two fluorine atoms are magnetically equivalent but are split by the adjacent proton, yielding a characteristic doublet at approximately -92.7 ppm with a large geminal coupling constant (²J_HF ≈ 55–56 Hz) [1]. This definitively differentiates it from a trifluoromethyl (–CF₃) group, which would appear as a singlet near -62 ppm.

  • ¹H NMR (400 MHz, CD₃OD): The proton of the –SCF₂H group is highly deshielded by the adjacent fluorine and sulfur atoms, appearing as a distinct triplet at 6.97 ppm (J = 56.3 Hz) [1]. The 1:2:1 triplet splitting is caused by coupling to the two fluorine atoms. The benzylic protons appear as a singlet at 4.07 ppm.

  • LC-MS: Electrospray ionization in negative mode (ESI-) should yield an[M-H]⁻ peak at m/z 217.0, confirming the intact molecular weight without fragmentation of the thioether bond.

References

  • Title: HCF₂Se/HCF₂S Installation by Tandem Substitutions from Alkyl Bromides Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL: [Link]

  • Title: Synthesis of Difluoromethyl Thioethers from Organothiocyanates Source: Angewandte Chemie International Edition, 2015. URL: [Link]

Exploratory

In-Depth Technical Guide: Physicochemical Properties and Synthesis of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid

Executive Summary & Strategic Relevance In modern medicinal chemistry and drug development, the strategic incorporation of fluorinated functional groups is a proven method for optimizing the pharmacokinetic and pharmacod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In modern medicinal chemistry and drug development, the strategic incorporation of fluorinated functional groups is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethylthio (HCF₂S) group has emerged as a highly valuable structural motif.

The compound 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (also referred to as 4-(((difluoromethyl)thio)methyl)benzoic acid) represents a versatile building block combining a rigid benzoic acid scaffold with a flexible, lipophilic HCF₂S appendage. The HCF₂S group acts as a lipophilic hydrogen bond donor and serves as a potent bioisostere for hydroxyl (-OH) and thiol (-SH) groups[1]. By replacing traditional hydrogen bond donors with the HCF₂S moiety, researchers can significantly enhance a molecule's membrane permeability, metabolic stability, and target binding affinity without sacrificing critical hydrogen-bonding interactions[1].

This whitepaper provides a comprehensive technical breakdown of the physical and chemical properties of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid, alongside a detailed, self-validating experimental protocol for its synthesis via modern tandem substitution methodologies.

Structural Dynamics & Physicochemical Profiling

The dual nature of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid—featuring both a highly polar, ionizable carboxylic acid and a highly lipophilic, electron-withdrawing difluoromethylthio group—makes it an ideal candidate for modulating the pKa and lipophilicity (LogP) of complex drug candidates.

SPR Core 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid Prop1 Difluoromethylthio (HCF2S) Group Core->Prop1 Prop2 Benzoic Acid Core Core->Prop2 Effect1 Lipophilic H-Bond Donor (Bioisostere for -OH / -SH) Prop1->Effect1 Effect2 High Metabolic Stability & Electron-Withdrawing Prop1->Effect2 Effect3 Modulates pKa & Target Binding Affinity Prop2->Effect3

Fig 1: Structure-property relationships of the HCF2S and benzoic acid moieties.

Quantitative Physical Properties

The core physicochemical properties of the isolated compound are summarized in Table 1. The compound presents as a stable white solid at room temperature, making it highly amenable to standard benchtop handling and long-term storage[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid
Molecular Formula C₉H₈F₂O₂S
Molecular Weight 218.22 g/mol
Melting Point 141.8 °C
Appearance White solid
SMILES String O=C(O)C1=CC=C(CSC(F)F)C=C1
Analytical Characterization (NMR Spectroscopy)

Accurate structural validation is critical. The ¹H NMR spectrum of this compound provides distinct, self-validating signals that confirm the successful installation of the HCF₂S group[3].

Table 2: ¹H NMR Spectral Data (400 MHz, CD₃OD)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.94Doublet (d)8.22HAromatic protons (ortho to -COOH)
7.43Doublet (d)8.12HAromatic protons (meta to -COOH)
6.97Triplet (t)56.31HCHF₂ proton (²J_HF coupling)
4.07Singlet (s)-2HBenzylic -CH₂- protons

Mechanistic Insight into Spectral Data: The characteristic triplet at 6.97 ppm is the definitive hallmark of the difluoromethyl group. This massive splitting (J ≈ 56.3 Hz) is caused by the geminal spin-spin coupling between the hydrogen nucleus and the two adjacent fluorine-19 nuclei (²J_HF). Because ¹⁹F has a nuclear spin of ½ and 100% natural abundance, the single proton is split into a strict 1:2:1 triplet by the two equivalent fluorine atoms[3].

Advanced Synthetic Methodology

Historically, the installation of the HCF₂S group required the pre-synthesis and isolation of organothiocyanates, followed by copper-catalyzed difluoromethylation using TMSCF₂H—a two-step method pioneered by Goossen in 2015[4]. However, isolating volatile or unstable intermediates limits scalability.

To overcome this, modern synthesis utilizes a highly efficient tandem substitution protocol from alkyl bromides. By utilizing (difluoromethyl)triphenylphosphonium bromide ([Ph₃P⁺CF₂H Br⁻]) as a shelf-stable [HCF₂⁻] equivalent, the reaction proceeds smoothly in a single vessel[5].

Workflow A 4-(Bromomethyl)benzoic Acid (Starting Material) B NaSCN / Cs2CO3 (Nucleophilic Substitution) A->B C 4-(Thiocyanatomethyl)benzoic Acid (Intermediate) B->C D [Ph3P+CF2H Br-] (Nucleophilic Difluoromethylation) C->D E 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid (Target Product) D->E

Fig 2: Tandem substitution workflow for the one-pot installation of the HCF2S group.

Experimental Protocol: One-Pot Tandem Substitution

Objective: To install the HCF₂S moiety onto the benzylic position of 4-(bromomethyl)benzoic acid using a self-validating tandem substitution approach[5].

Materials & Reagents:

  • 4-(Bromomethyl)benzoic acid (0.5 mmol)

  • Sodium thiocyanate (NaSCN, 1.2 equiv)

  • (Difluoromethyl)triphenylphosphonium bromide ([Ph₃P⁺CF₂H Br⁻], 3.0 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 4 Å Molecular sieves (125 mg)

  • Anhydrous Ethyl Acetate (EA, 2.5 mL)

Step-by-Step Procedure & Mechanistic Causality:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(bromomethyl)benzoic acid, NaSCN, [Ph₃P⁺CF₂H Br⁻], Cs₂CO₃, and 4 Å molecular sieves.

    • Causality: The molecular sieves are critical to maintain strictly anhydrous conditions. Moisture must be excluded to prevent the premature hydrolysis of the phosphonium salt, which would destroy the difluoromethylating agent before it can react[5].

  • Atmospheric Control: Evacuate the tube and backfill with dry Nitrogen (N₂) gas. Repeat this purge cycle three times.

    • Causality: Oxygen and ambient moisture can quench the highly reactive difluoromethyl anion equivalent, drastically reducing the overall yield.

  • Solvent Addition & Reaction Initiation: Inject anhydrous Ethyl Acetate (2.5 mL) via syringe. Seal the tube and transfer it to a pre-heated oil bath at 50 °C. Stir vigorously for 12 hours.

    • Causality: The reaction occurs in two distinct, sequential phases within the same pot. First, the softer sulfur atom of the ambident SCN⁻ anion attacks the benzylic carbon (following Hard-Soft Acid-Base principles), forming the thiocyanate intermediate. Concurrently, the basic Cs₂CO₃ deprotonates the phosphonium salt to release the [HCF₂⁻] equivalent. This nucleophile subsequently attacks the thiocyanate carbon, expelling the cyanide leaving group to yield the stable HCF₂S ether[5].

  • Quenching & Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite.

    • Causality: Filtration effectively removes the molecular sieves and insoluble inorganic salts (NaBr, CsHCO₃), halting the reaction and preparing the crude mixture for purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (Eluent: petroleum ether/ethyl acetate, 5:1 v/v).

    • Causality: The high polarity of the benzoic acid moiety requires a relatively polar eluent system to ensure proper Rf separation from the non-polar triphenylphosphine oxide byproducts generated by the phosphonium salt.

  • Isolation: Isolate the product as a white solid and verify purity via ¹H NMR (target triplet at 6.97 ppm) and melting point analysis (target: 141.8 °C)[2].

Conclusion

The synthesis and application of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid represent a sophisticated intersection of organofluorine chemistry and rational drug design. By leveraging one-pot tandem substitution methodologies, researchers can efficiently access this building block, utilizing its unique physicochemical properties to optimize the lipophilicity, metabolic stability, and target affinity of next-generation therapeutics.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay Source: PMC - NIH URL
  • Title: Iron-Catalyzed, Site-Selective Difluoromethylthiolation (−SCF₂H) and Difluoromethylselenation (−SeCF₂H) of Unactivated C(sp³)

Sources

Foundational

Safety data sheet (SDS) and handling for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

An In-Depth Technical Guide and Safety Protocol for 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid Executive Summary In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated moieties...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Protocol for 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated moieties is a highly strategic approach to modulating a drug candidate's pharmacokinetic and pharmacodynamic profiles. The difluoromethylthio group (HCF₂S—also referred to as difluoromethylsulfanyl) has emerged as a privileged pharmacophore. Unlike the highly lipophilic and electron-withdrawing trifluoromethylthio (CF₃S) group, the HCF₂S group acts as a mild lipophilic hydrogen bond donor, offering intermediate lipophilicity and unique electronic characteristics that can significantly enhance metabolic stability and target protein binding[1][2].

This whitepaper provides a comprehensive technical guide on the handling, safety, and synthetic validation of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (Alternative name: 4-(((Difluoromethyl)thio)methyl)benzoic acid), a critical building block for introducing the HCF₂S moiety into complex organic architectures.

Chemical Identity and Physical Properties

Before handling this compound, it is critical to understand its physical state and spectroscopic baselines. The data below serves as the foundational reference for material identification and quality control[3].

Table 1: Chemical Identity and Physical Data

PropertySpecification
IUPAC Name 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
Common Synonyms 4-(((Difluoromethyl)thio)methyl)benzoic acid
Molecular Formula C₉H₈F₂O₂S
Molecular Weight 218.22 g/mol
Physical Appearance White solid
Melting Point 141.8 °C
Key ¹H NMR (CD₃OD) δ 7.94 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 6.97 (t, J = 56.3 Hz, 1H), 4.07 (s, 2H)

Comprehensive Safety Data Sheet (SDS) & Risk Mitigation

As a fluorinated organosulfur compound, 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid must be handled with stringent safety protocols. While the specific compound is a niche research chemical, its hazard profile is extrapolated from structurally analogous difluoromethylthio-arenes and functionalized benzoic acids[1][4].

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling, weighing, and synthetic manipulations must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust[1].

  • Hand Protection: Double-gloving with nitrile gloves is required. The fluorinated and lipophilic nature of the compound may facilitate dermal penetration if dissolved in organic solvents (e.g., DMSO, DMF).

  • Eye/Face Protection: ANSI-approved safety goggles.

  • Body Protection: Standard laboratory coat; launder contaminated clothing separately before re-use[4].

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention for persistent irritation[1][4].

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing immediately.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek emergency medical care.

Spill Response and Waste Disposal
  • Spill Handling: Do not use wet cleanup methods initially if the material is dry. Use dry cleanup procedures (e.g., vacuuming with an explosion-proof, grounded machine or careful sweeping) to avoid generating airborne dust. Place recovered material in a sealable, labeled plastic container[4].

  • Waste Disposal: Dispose of as halogenated organic waste. Do not flush down drains, as fluorinated organic compounds are highly persistent in aquatic environments.

Synthetic Workflow & Spectroscopic Validation

The installation of the HCF₂S group is notoriously challenging due to the volatility and instability of traditional difluoromethylthiolating reagents. The most robust, modern approach utilizes a tandem nucleophilic substitution from an alkyl bromide precursor[2].

Step-by-Step Methodology

The following protocol outlines the two-step, one-pot synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid starting from 4-(bromomethyl)benzoic acid.

Step 1: In Situ Thiocyanation

  • Charge the Reactor: In an oven-dried flask under an inert argon atmosphere, dissolve 4-(bromomethyl)benzoic acid (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc).

  • Nucleophilic Attack: Add potassium thiocyanate (KSCN, 1.2 equiv).

    • Causality: The benzylic bromide is highly activated, allowing for rapid Sₙ2 displacement by the ambient SCN⁻ nucleophile. This generates an organothiocyanate intermediate in situ, avoiding the need to isolate volatile or foul-smelling thiol intermediates[2].

  • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC). Proceed to Step 2 only upon the complete disappearance of the starting material.

Step 2: Copper-Mediated Difluoromethylation

  • Reagent Addition: To the reaction mixture, add a stoichiometric copper complex (e.g., CuSCN or CuI) and a base (e.g., K₂CO₃).

  • Difluoromethyl Transfer: Slowly add trimethylsilyl difluoromethane (TMSCF₂H) via a syringe pump at 40–60 °C.

    • Causality: The copper catalyst facilitates the cleavage of the S–CN bond. Simultaneously, the base activates TMSCF₂H to generate a difluoromethyl radical/anion equivalent, which undergoes cross-coupling at the sulfur center to construct the HCF₂S moiety[2].

  • Quench and Extraction: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove the highly polar DMAc solvent.

Step 3: Isolation and Purification

  • Chromatography: Purify the crude mixture via silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) eluent system[3].

    • Causality: The introduction of the lipophilic HCF₂S group significantly increases the retention factor (R_f) of the product compared to any unreacted benzoic acid, allowing for clean baseline separation.

Self-Validating Spectroscopic Checkpoints

A protocol is only as reliable as its validation metrics. To confirm the successful installation of the HCF₂S group, ¹H NMR spectroscopy serves as an unambiguous, self-validating tool.

  • The Diagnostic Triplet: In the ¹H NMR spectrum (CD₃OD), the proton of the difluoromethyl group (–CHF₂ ) will appear as a distinct triplet at δ 6.97 ppm [3].

  • The Causality of the Coupling Constant: This triplet is generated by the spin-spin coupling between the single proton and the two adjacent fluorine atoms (¹H-¹⁹F coupling). Because fluorine is highly electronegative and NMR-active (spin ½), the resulting coupling constant is massive: J = 56.3 Hz [3].

Process and Safety Visualization

The following diagram maps the logical flow of the synthetic operation, integrating chemical transformations with mandatory safety and validation checkpoints.

Workflow PPE Safety Preparation Fume Hood, Nitrile Gloves, Eye Protection Substrate Starting Material 4-(Bromomethyl)benzoic Acid PPE->Substrate Initiates Protocol Step1 Thiocyanation Reaction Reagent: KSCN / Solvent Substrate->Step1 Valid1 In-Process Control TLC: Disappearance of Starting Material Step1->Valid1 Monitor Step2 Difluoromethylation Reagents: TMSCF2H, Cu-Catalyst Valid1->Step2 Proceed if Complete Valid2 Structural Validation 1H NMR: Triplet at ~6.97 ppm (J ≈ 56 Hz) Step2->Valid2 Isolate & Analyze Product Target Compound 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid Valid2->Product Confirm Identity Waste Waste Management Halogenated & Heavy Metal Disposal Product->Waste Post-Reaction Cleanup

Workflow integrating synthetic steps, spectroscopic validation, and safety handling for HCF₂S installation.

References

  • The Journal of Organic Chemistry (ACS Publications). HCF₂Se/HCF₂S Installation by Tandem Substitutions from Alkyl Bromides. Retrieved from: [Link]

Sources

Exploratory

Molecular Weight and Exact Mass of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid: A Technical Guide to Fluorinated Bioisosteres

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to rigorously profile and validate fluorinated intermediates. The compound 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid —also referred to in literature as 4-(((difluoromethyl)thio)methyl)benzoic acid—is a highly specialized building block. The incorporation of the difluoromethylthio (-SCF₂H) moiety is gaining immense traction in rational drug design. Unlike the traditional trifluoromethyl (-CF₃) group, the -SCF₂H group acts as a lipophilic hydrogen-bond donor, offering a unique balance of metabolic stability, membrane permeability, and target engagement[1].

This guide details the exact physicochemical properties, mechanistic advantages, and a self-validating synthetic and analytical workflow for this critical molecule.

Quantitative Physicochemical Profiling

Accurate mass tracking is the cornerstone of high-resolution mass spectrometry (HRMS) in drug metabolism and pharmacokinetics (DMPK) studies. Below is the consolidated quantitative profile for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid[2],[3].

PropertyValue
Chemical Name 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
Common Synonym 4-(((difluoromethyl)thio)methyl)benzoic acid
Molecular Formula C₉H₈F₂O₂S
Molecular Weight (Standard) 218.22 g/mol
Exact Mass (Monoisotopic) 218.0213 Da
[M-H]⁻ Ion Exact Mass (ESI-) 217.0140 Da
Physical State White solid (Melting Point: ~141.8 °C)

Mechanistic Insights: The -SCF₂H Bioisostere

Why do medicinal chemists specifically design molecules with a -SCF₂H group? The causality lies in its unique electronic distribution.

The two highly electronegative fluorine atoms, combined with the polarizable sulfur atom, withdraw electron density from the adjacent carbon. This polarizes the C-H bond, allowing the hydrogen atom to act as a weak, yet effective, hydrogen-bond donor to protein backbone carbonyls[1]. Concurrently, the fluorines maintain high lipophilicity (logP), ensuring the drug can cross lipid bilayers.

SCF2H_Pathway A Difluoromethylthio (-SCF2H) Moiety B Polarized C-H Bond A->B C High Lipophilicity A->C D Electron Withdrawal A->D E H-Bond Donor Capability B->E F Membrane Permeability C->F G Metabolic Stability D->G H Enhanced Drug Efficacy & Bioavailability E->H F->H G->H

Caption: Logical relationship between the physicochemical properties of the -SCF2H moiety and drug efficacy.

Experimental Methodology: Synthesis & Isolation

The installation of the -SCF₂H group onto a benzylic position is typically achieved via tandem substitution from an alkyl bromide precursor[3]. Below is a field-proven, step-by-step protocol designed with built-in causality and self-validation points.

Step 1: Electrophile Preparation & Solvation
  • Action: Dissolve 4-(bromomethyl)benzoic acid (1.0 equiv) in a rigorously degassed polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Causality: Polar aprotic solvents do not hydrogen-bond with the incoming nucleophile. This leaves the difluoromethylthiolate anion highly reactive ("naked"), which significantly lowers the activation energy and accelerates the Sₙ2 displacement of the benzylic bromide.

Step 2: Tandem Substitution (HCF₂S⁻ Installation)
  • Action: Introduce the difluoromethylthiolation reagent system. Maintain the reaction under a strict, inert nitrogen atmosphere at room temperature.

  • Causality: The -SCF₂H anion is highly sensitive to oxidative dimerization (forming unwanted disulfides). An inert atmosphere ensures the integrity of the nucleophile. Utilizing a tandem substitution approach avoids the direct handling of highly toxic, gaseous difluorocarbene precursors, making the protocol inherently safer and more reproducible[3].

Step 3: Acidic Quench and Liquid-Liquid Extraction
  • Action: Quench the reaction carefully with 1M HCl until the aqueous layer reaches a pH of ~2.0 to 3.0. Extract the aqueous layer with ethyl acetate (EtOAc).

  • Causality: The target product contains a carboxylic acid moiety (typical pKa ~4.2). At neutral or basic pH, it exists as a water-soluble carboxylate salt. Acidifying the mixture to pH 2 ensures full protonation, driving the neutral target molecule into the organic EtOAc layer for maximum recovery. Self-Validation: If the pH is >4, extraction yields will plummet.

Step 4: Chromatographic Purification
  • Action: Purify the crude organic extract via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 5:1)[3].

  • Causality: The lipophilic -SCF₂H group significantly increases the retention factor (Rf) of the product compared to hydrolyzed byproducts or the highly polar starting material, allowing for clean baseline separation.

Workflow S1 Precursor: 4-(Bromomethyl)benzoic acid (Electrophile) S2 Tandem Substitution Reaction (HCF2S- Nucleophilic Attack) S1->S2 S3 Acidic Workup (pH ~2-3) (Protonation of Carboxylate) S2->S3 S4 Silica Gel Chromatography (Petroleum Ether / EtOAc) S3->S4 S5 HRMS Validation (Target Exact Mass: 218.0213 Da) S4->S5

Caption: Step-by-step synthetic workflow and analytical validation for the target compound.

Analytical Validation: HRMS & Isotopic Fidelity

To confirm the successful synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid, High-Resolution Mass Spectrometry (HRMS) is mandatory.

Ionization Strategy: Because the molecule features a strongly acidic benzoic acid group, Negative Ion Mode Electrospray Ionization (ESI-) is the most sensitive and logical choice. The molecule will easily lose a proton to form the [M-H]⁻ anion.

Exact Mass Calculation:

  • Theoretical Neutral Exact Mass: 218.0213 Da

  • Mass of a Proton (H⁺): 1.0073 Da

  • Target[M-H]⁻ m/z: 218.0213 - 1.0073 = 217.0140 Da

Self-Validating Isotopic Signature: The presence of a single sulfur atom (³²S) in the molecule provides a built-in diagnostic tool. When analyzing the mass spectrum, look for a distinct M+2 isotopic peak (representing the ³⁴S isotope) at approximately 4.5% relative abundance to the parent ion. Tracking this specific isotopic ratio confirms that the sulfur atom was successfully incorporated and not lost via fragmentation or oxidation during ionization.

References

  • Source: uni.lu (PubChemLite Database)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • A Metal-Free Diverse Synthesis of Difluoromethylthioethers and Difluorobis(arylthio)methanes from RSX (X = SR, Cl, SO2Ph)

Sources

Foundational

A Predictive Crystallographic and X-Ray Diffraction Analysis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: The following guide addresses the crystallographic and X-ray diffraction characteristics of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following guide addresses the crystallographic and X-ray diffraction characteristics of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. It is important to note that as of the compilation of this document, a specific, publicly available crystal structure for this exact molecule has not been deposited in major crystallographic databases. Therefore, this guide has been constructed using a combination of established first principles of crystallography and X-ray diffraction, alongside comparative analysis of structurally analogous compounds. The protocols and expected outcomes are based on extensive experience with similar small organic molecules and are intended to serve as a robust predictive framework for researchers embarking on the synthesis and analysis of this compound.

Introduction and Significance

4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid is a multifaceted organic compound that holds considerable interest for the pharmaceutical and materials science sectors. Its structure, which combines a benzoic acid moiety with a difluoromethylsulfanylmethyl group, suggests a unique interplay of properties that could be advantageous in drug design and the development of novel materials.

The benzoic acid group is a well-established pharmacophore, known for its ability to form hydrogen bonds and participate in salt bridges, which are crucial for molecular recognition at biological targets. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, can significantly modulate a molecule's physicochemical properties. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability[1]. The sulfanyl-methyl linker introduces a degree of conformational flexibility, which can be critical for optimizing interactions within a receptor's binding pocket.

Given these features, a thorough understanding of the three-dimensional structure of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is paramount for any structure-based drug design program or advanced materials development. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation and packing of a molecule, providing invaluable insights into its potential intermolecular interactions.

Synthesis and Crystallization: A Proposed Pathway

While a specific synthetic protocol for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is not widely published, a plausible route can be devised based on established organic chemistry principles. The following is a proposed synthetic and crystallization workflow.

Proposed Synthesis

A potential synthetic route could involve the nucleophilic substitution of a suitable starting material, such as 4-(bromomethyl)benzoic acid, with a difluoromethylthiolate salt. The reaction would likely proceed under anhydrous conditions in a polar aprotic solvent.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For a molecule like 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid, a systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization Methodology:

  • Purification of the Compound: Ensure the synthesized compound is of high purity (>98%), as impurities can significantly hinder crystallization.

  • Solvent Selection: Screen a range of solvents with varying polarities. Good starting points would include ethanol, methanol, ethyl acetate, and acetone.

  • Slow Evaporation: Dissolve the compound in a suitable solvent at a concentration slightly below saturation. Allow the solvent to evaporate slowly in a loosely capped vial at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a concentrated solution of the compound in a small vial. In the larger volume of the container, place a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the compound solution can induce crystallization.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

Single-Crystal X-ray Diffraction: Experimental Workflow

The following outlines a standard workflow for the single-crystal X-ray diffraction analysis of a small organic molecule like 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: Data is collected on a modern diffractometer, such as a Bruker-Nonius Apex-II, equipped with a MoKα radiation source (λ = 0.71073 Å)[2].

  • Temperature: Data collection is typically performed at a low temperature (e.g., -150 °C) to minimize thermal vibrations and potential solvent loss[2].

Structure Solution and Refinement
  • Direct Methods: The crystal structure is solved using direct methods, which is a standard approach for small molecules[2].

  • Refinement: The structural model is refined against the collected diffraction data using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model[2].

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction synthesis Chemical Synthesis purification Purification (>98%) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Crystal Growth solvent_screening->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Predicted Crystal Structure and Data

Based on the analysis of structurally similar benzoic acid derivatives, we can predict several key features of the crystal structure of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

Key Predicted Structural Features
  • Carboxylic Acid Dimers: A highly probable feature is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules[3][4]. This is a very common and stable motif for carboxylic acids in the solid state.

  • Molecular Conformation: The dihedral angle between the phenyl ring and the carboxylic acid group is expected to be relatively small, indicating a high degree of planarity. However, the sulfanyl-methyl linker will introduce a "kink" in the molecule, and the C-S-C-C torsion angles will be a key determinant of the overall molecular shape.

  • Role of Fluorine: The electronegative fluorine atoms on the difluoromethyl group may participate in weak C—H···F interactions, which can further influence the crystal packing[5].

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid, extrapolated from known structures of similar compounds.

ParameterPredicted ValueRationale / Comparison
Chemical FormulaC9H8F2O2SBased on molecular structure
Molecular Weight218.22 g/mol Calculated from formula
Crystal SystemMonoclinic or TriclinicCommon for such organic molecules[2][5]
Space GroupP2₁/c or P-1Frequent for centrosymmetric dimers
a (Å)7 - 10Inferred from similar sized molecules[5]
b (Å)8 - 12Inferred from similar sized molecules[5]
c (Å)10 - 15Inferred from similar sized molecules[5]
α (°)90 (or ~90)
β (°)95 - 115Common for monoclinic systems[2]
γ (°)90 (or ~90)
Volume (ų)800 - 1200
Z4Number of molecules in the unit cell
R-factor< 0.05Target for a well-refined structure[3]

Molecular Structure with Key Interactions

Caption: Predicted Molecular Structure and H-Bonding.

Conclusion

While awaiting experimental determination, this guide provides a comprehensive and technically grounded framework for understanding the likely crystal structure and X-ray diffraction characteristics of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. The predicted formation of carboxylic acid dimers is a strong hypothesis based on extensive precedent. The unique conformational aspects introduced by the difluoromethylsulfanylmethyl group, however, underscore the necessity of experimental validation. The protocols and predictive data presented herein are designed to equip researchers with the foundational knowledge required to successfully crystallize this compound, solve its structure, and ultimately leverage this structural information in the pursuit of novel therapeutics and materials.

References

  • Siddegowda, M. S., et al. (2011). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2609. [Link]

  • Chemazone. 4-[[[2-(difluoromethylsulfanyl)phenyl]amino]methyl]benzoic acid - n/a. [Link]

  • Nawaz, H., et al. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Nawaz, H., et al. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. [Link]

  • Nasr, T., et al. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 24(18), 3290. [Link]

  • Jia, R., Wang, X., & Hu, J. (2021, May 17). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • Arshad, S., et al. (2010). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. [Link]

  • Brittain, H. G. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

  • NIST. Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Nasr, T., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]

  • Pápai, M. I., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4253. [Link]

  • Boche, C., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3217. [Link]

  • Lemmerer, A., & D’olier, C. (2019, April). Crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 646-649. [Link]

  • Golen, J. A., & Rheingold, A. L. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Private Communication to the CCDC. [Link]

  • Nasr, T., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(33), 30195-30208. [Link]

Sources

Exploratory

Toxicity and In Vitro Safety Profiling of Difluoromethyl Thioether Derivatives: A Technical Guide

Executive Summary The integration of organofluorine motifs is a cornerstone of contemporary medicinal chemistry. As drug development professionals push the boundaries of physicochemical optimization, the difluoromethylth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of organofluorine motifs is a cornerstone of contemporary medicinal chemistry. As drug development professionals push the boundaries of physicochemical optimization, the difluoromethylthio (-SCF₂H) group has emerged as a highly versatile bioisostere. This whitepaper provides an in-depth, mechanistic guide to the in vitro safety and toxicity profiling of -SCF₂H derivatives. Written from the perspective of a Senior Application Scientist, it details the causality behind specific experimental designs, outlines self-validating laboratory protocols, and provides a framework for mitigating late-stage attrition due to metabolic or toxicological liabilities.

The -SCF₂H Bioisostere: Mechanistic Rationale in Drug Design

Historically, the trifluoromethylthio (-SCF₃) group has been favored for its ability to drastically increase metabolic stability. However, its extreme lipophilicity (Hansch parameter π = 1.44) frequently leads to poor aqueous solubility, promiscuous off-target binding, and elevated toxicity[1].

To circumvent these liabilities, modern drug design has pivoted toward the difluoromethylthio (-SCF₂H) group. The substitution of a single fluorine atom for a hydrogen atom fundamentally alters the molecule's physicochemical landscape. The -SCF₂H moiety acts as a "2"[2]. This allows it to serve as a superior biological isostere for hydroxyl, thiol, or amine groups while maintaining3[3].

By introducing a polarized C-H bond, the -SCF₂H group provides a fine-tuned balance of lipophilicity and hydrophilicity, enabling the 1[1].

ADMET_Modulation A SCF2H Motif Integration B Lipophilic H-Bond Donor Capacity A->B C Optimized logP (vs SCF3) A->C D Metabolic Stability B->D E Lower CYP Liability C->E F Favorable Safety Profile D->F E->F

Fig 1. Mechanistic pathway of ADMET modulation by the SCF2H bioisostere.

In Vitro Safety Profiling: Causality and Dimensions

Safety profiling for -SCF₂H derivatives is not a routine checklist; it is a mechanistic interrogation of the molecule's behavior in biological systems. Because fluorinated motifs are4[4], we must focus our assays on the specific vulnerabilities of thioethers.

Cytochrome P450 (CYP) Inhibition

High lipophilicity drives non-specific binding to the hydrophobic active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6), leading to severe drug-drug interactions (DDIs). The causality behind testing CYP inhibition early is to verify that the reduced logP of the -SCF₂H group (compared to -SCF₃) successfully mitigates this promiscuous binding.

Reactive Metabolite Trapping

Standard thioethers (-SCH₃) are highly susceptible to Phase I S-oxidation, forming reactive sulfoxides, or undergoing oxidative dealkylation to yield toxic electrophiles. While the electron-withdrawing nature of the -CF₂H group stabilizes the sulfur atom against excessive oxidation, empirical validation via Glutathione (GSH) trapping is mandatory to ensure no cryptic electrophiles are generated.

Quantitative ADMET Tuning Data

The following table summarizes the typical ADMET shifts observed when transitioning from standard thioethers to fluorinated analogs on a standard pharmacophore scaffold.

Functional GroupLipophilicity (π)H-Bond DonorCYP3A4 IC₅₀ (µM)HepG2 Viability (IC₅₀, µM)GSH Adduct Formation
-SCH₃ 0.61No> 50> 100High (S-oxidation/cleavage)
-SCF₂H 0.68 - 1.00Yes25> 100None / Trace
-SCF₃ 1.44No545None

*Representative baseline data illustrating the tuning effect of fluorination.

Integrated Safety Screening Workflow

To systematically evaluate -SCF₂H candidates, we employ a phased in vitro workflow. This ensures that only compounds with verified metabolic stability and low toxicological liability advance to in vivo models.

Safety_Workflow cluster_assays In Vitro Safety Assays Start SCF2H Candidate Metab Microsomal Stability (CYP450) Start->Metab Tox Cytotoxicity (HepG2) Start->Tox React GSH Trapping (HRMS) Start->React Dec1 CYP IC50 > 10 µM? Metab->Dec1 Dec2 No GSH Adducts? React->Dec2 Pass Advance to In Vivo Dec1->Pass Yes Fail Structural Optimization Dec1->Fail No Dec2->Pass Yes Dec2->Fail No

Fig 2. Integrated in vitro safety screening workflow for difluoromethyl thioethers.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an industry standard, every assay must be designed as a self-validating system —meaning the assay inherently proves its own accuracy during every run.

Protocol 1: High-Throughput CYP450 Inhibition Assay (LC-MS/MS)
  • Causality: We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes to capture the full interplay of phase I metabolism, protein binding, and competitive inhibition within a physiologically relevant lipid environment.

  • Step 1: Preparation. Thaw HLMs on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Compound Incubation. Add the -SCF₂H candidate at a wide concentration gradient (0.1 to 50 µM). This gradient is critical to accurately calculate the IC₅₀ and assess lipophilicity-driven non-specific binding.

  • Step 3: Reaction Initiation. Add an NADPH regenerating system (1 mM final concentration) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Incubate at 37°C for 10 minutes.

  • Step 4: Quenching. Stop the reaction with ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 4,000 rpm for 10 minutes.

  • Step 5: Analysis. Quantify the formation of the probe metabolite via LC-MS/MS.

  • Self-Validation Mechanism: The assay plate must include a known potent inhibitor (e.g., Ketoconazole for CYP3A4) as a positive control. The entire run is only validated if the Ketoconazole IC₅₀ falls within 3-fold of the historical baseline (e.g., ~0.05 µM). This proves the HLMs are enzymatically active and the MS detector is properly calibrated.

Protocol 2: Reactive Metabolite Trapping via GSH Supplementation
  • Causality: We use a high, supra-physiological concentration of GSH (5 mM) to outcompete any binding to microsomal proteins. This ensures that all transient electrophilic intermediates formed via S-oxidation or cleavage are trapped as stable adducts and detectable via High-Resolution Mass Spectrometry (HRMS).

  • Step 1: Reaction Mixture Setup. Combine 1 mg/mL HLMs, 5 mM Glutathione (GSH), and 10 µM of the -SCF₂H candidate in phosphate buffer.

  • Step 2: Activation. Add 1 mM NADPH and incubate at 37°C for 60 minutes to allow extensive Phase I turnover.

  • Step 3: Protein Precipitation. Quench with an equal volume of cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to pellet precipitated proteins.

  • Step 4: HRMS Detection. Analyze the supernatant using a Q-TOF mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and specific mass shifts indicating -SCF₂H cleavage.

  • Self-Validation Mechanism: Acetaminophen (APAP) is run in an adjacent control well. APAP reliably forms the reactive NAPQI intermediate, which binds GSH to form a specific adduct (m/z 457). If the NAPQI-GSH adduct is absent in the APAP well, the plate is invalidated. Its absence indicates a failure of the NADPH regenerating system or degraded HLM activity.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept ResearchGate URL
  • Synthesis of Difluoromethanesulfinate Esters by the Difluoromethanesulfinylation of Alcohols Organic Letters - ACS Publications URL
  • CF2DSO2Na: An Effective Precursor Reagent for Deuteriodifluoromethylthiolation and Deuteriodifluoromethylation Organic Letters - ACS Publications URL
  • Closing the gap between 19F and 18F chemistry PMC - National Institutes of Health URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocols for 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid

Introduction & Mechanistic Rationale The incorporation of fluorinated moieties is a cornerstone strategy in modern drug discovery. The difluoromethylthio ( −SCF2​H ) group is particularly valuable, acting as a lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorinated moieties is a cornerstone strategy in modern drug discovery. The difluoromethylthio ( −SCF2​H ) group is particularly valuable, acting as a lipophilic hydrogen bond donor that improves metabolic stability, membrane permeability, and target binding affinity 1. 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid serves as a highly versatile building block to append this pharmacophore onto diverse amine scaffolds via amide coupling.

Causality in Reaction Design: While the −SCF2​H group is generally stable, the benzylic thioether linkage requires careful consideration during synthesis. The strongly electron-withdrawing nature of the −SCF2​H group stabilizes the sulfur atom against unintended oxidation compared to standard alkyl thioethers. However, the benzylic protons can exhibit slight acidity. Therefore, coupling conditions must avoid strong inorganic bases or extended heating to prevent potential deprotonation, elimination, or side reactions. Mild organic bases (e.g., DIPEA, Pyridine) combined with highly efficient coupling reagents (HATU, T3P) are the optimal, self-validating choices to preserve the integrity of the molecule 2, [[3]]().

Reagent Selection & Decision Matrix

Selecting the appropriate coupling reagent depends entirely on the nucleophilicity of the target amine and the intended scale of the reaction.

  • HATU / DIPEA : Recognized as the "gold standard" for discovery-scale synthesis 4. It generates a highly reactive 7-azabenzotriazole active ester, driving complete conversion even with sterically hindered amines or weakly nucleophilic anilines. However, it requires chromatographic purification to remove the tetramethylurea byproduct.

  • T3P / Pyridine : The premier choice for process scale-up 2. Propylphosphonic anhydride (T3P) forms a mixed anhydride intermediate. Its byproducts are entirely water-soluble, allowing for isolation via simple aqueous workup. It is exceptionally mild, minimizing epimerization and preserving sensitive functional groups 3.

DecisionTree Start Amine Nucleophilicity & Scale? High High (Aliphatic 1°/2° amines) or Process Scale Start->High Low Low (Anilines, Sterically hindered) or Discovery Scale Start->Low T3P T3P / Pyridine / EtOAc (Scale-up friendly, easy workup, mild on benzylic thioether) High->T3P HATU HATU / DIPEA / DMF (High reactivity, fast, requires chromatography) Low->HATU

Decision tree for selecting amide coupling conditions for the benzoic acid derivative.

Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Best for: High-throughput library synthesis, unreactive amines, <1 mmol scale.

  • Preparation : In an oven-dried vial equipped with a magnetic stir bar, dissolve 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Activation : Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

    • Mechanistic Insight: Pre-activation prevents the amine from reacting directly with HATU to form an unreactive guanidinium byproduct, ensuring the carboxylic acid is fully primed for nucleophilic attack.

  • Coupling : Add the target amine (1.1 equiv, 0.55 mmol) dropwise or in a single portion.

  • Reaction : Stir at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup : Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by saturated aqueous NaHCO3​ , and brine.

  • Purification : Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Process-Scale Amidation (T3P/Pyridine)

Best for: Scale-up (>1 mmol), aliphatic amines, avoiding chromatography.

  • Preparation : Suspend 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (1.0 equiv, 10 mmol) and the target amine (1.05 equiv, 10.5 mmol) in anhydrous EtOAc or DCM (0.5 M).

  • Base Addition : Add Pyridine (3.0 equiv, 30 mmol) and cool the mixture to 0 °C in an ice bath.

    • Mechanistic Insight: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the formation of the mixed anhydride while remaining mild enough to completely eliminate the risk of benzylic deprotonation 3.

  • Activation/Coupling : Dropwise add T3P (50% solution in EtOAc, 1.5 equiv, 15 mmol) over 15 minutes to control the mild exotherm.

  • Reaction : Remove the ice bath and stir at room temperature for 12 hours.

  • Workup : Quench the reaction with water. Wash the organic layer with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3​ , and brine.

    • Mechanistic Insight: The T3P byproducts (propylphosphonic acids) are highly water-soluble and partition entirely into the aqueous phase, bypassing the need for column chromatography 2.

  • Purification : Dry over Na2​SO4​ and concentrate to yield the analytically pure amide.

Workflow Acid 4-{[(SCF2H)]methyl} benzoic acid Activation Activation (HATU or T3P + Base) Acid->Activation Intermediate Active Ester Intermediate Activation->Intermediate Amine Amine Addition (Nucleophilic Attack) Intermediate->Amine Product Target Amide + Byproducts Amine->Product

Mechanistic workflow of the amide coupling process from acid activation to final product.

Quantitative Data Presentation

Table 1: Comparison of Coupling Conditions for 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid

ParameterProtocol A (HATU / DIPEA)Protocol B (T3P / Pyridine)
Reactivity Very High (Ideal for Anilines)Moderate to High (Ideal for Aliphatics)
Typical Yield 80–95%75–90%
Reaction Time 2–4 hours12–16 hours
Workup Complexity High (Aqueous washes + Column)Low (Simple aqueous extraction)
Byproduct Profile Tetramethylurea (requires column)Water-soluble phosphonic acids
Scalability Poor (Cost, explosive hazard of HATU)Excellent (Low toxicity, cost-effective)

Self-Validating Systems & Troubleshooting

To ensure scientific integrity and validate the success of the protocol, utilize the following analytical markers to confirm the structural integrity of the difluoromethylthio group:

  • 19 F NMR Tracking : The −SCF2​H group is an excellent diagnostic handle. In 19 F NMR, it typically appears as a distinct doublet around δ -92.5 to -93.5 ppm with a massive geminal fluorine-hydrogen coupling constant ( 2JF−H​≈55 Hz) 5. If this doublet disappears or shifts significantly, it indicates unintended cleavage or oxidation of the thioether during the reaction.

  • 1H NMR Tracking : The proton of the −SCF2​H group appears as a characteristic triplet around δ 6.7–7.1 ppm ( 2JH−F​≈55 Hz) 5, [[1]](). The benzylic CH2​ protons should appear as a sharp singlet around δ 4.0–4.2 ppm.

  • Troubleshooting Poor Conversion : If the reaction stalls using Protocol B (T3P) with an unreactive aniline, switch the solvent to DMF and heat gently to 45 °C, or revert to Protocol A (HATU) which provides a higher thermodynamic driving force for sterically encumbered substrates.

References

  • HCF2Se/HCF2S Installation by Tandem Substitutions from Alkyl Bromides The Journal of Organic Chemistry - ACS Publications[Link]

  • HCF2Se/HCF2S Installation by Tandem Substitutions from Alkyl Bromides (CAS Archive) Chinese Academy of Sciences [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development - ACS Publications[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters - ACS Publications[Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature Letters in Organic Chemistry - Bentham Science[Link]

Sources

Application

Application Note: Strategies and Protocols for the Difluoromethylthiolation of Benzyl Halides

Introduction & Scientific Rationale The difluoromethylthio group (-SCF₂H) is a highly sought-after motif in medicinal chemistry and agrochemical development. With a Hansch lipophilicity parameter ( π ) of 0.68, it provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The difluoromethylthio group (-SCF₂H) is a highly sought-after motif in medicinal chemistry and agrochemical development. With a Hansch lipophilicity parameter ( π ) of 0.68, it provides an intermediate lipophilicity profile compared to the highly lipophilic trifluoromethylthio group (-SCF₃, π=1.44 ) and the more hydrophilic methylthio group (-SCH₃)[1]. Crucially, the weakly acidic proton of the -SCF₂H moiety acts as a lipophilic hydrogen-bond donor, allowing it to function as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups to improve target binding selectivity [2].

Benzyl halides (Ar-CH₂-X) are ubiquitous electrophilic building blocks. The direct introduction of the -SCF₂H group into benzylic positions enables the rapid construction of metabolically stable, drug-like scaffolds. This application note details the mechanistic pathways, reagent selection, and self-validating experimental protocols for achieving high-yielding difluoromethylthiolation of benzyl halides.

Mechanistic Pathways

Pathway A: Nucleophilic Substitution via in situ Generated [SCF₂H]⁻

Because isolated [SCF₂H]⁻ salts are prone to decomposition via α -elimination, generating the anion in situ is the most effective laboratory-scale strategy. This is achieved using (difluoromethyl)trimethylsilane (TMSCF₂H), elemental sulfur (S₈), and a fluoride source (e.g., CsF). Causality: The strong affinity of fluoride for silicon drives the cleavage of the Si-C bond in TMSCF₂H, releasing a transient [CF₂H]⁻ equivalent. This highly reactive species rapidly attacks the S₈ crown, cleaving the sulfur-sulfur bonds to yield the nucleophilic [SCF₂H]⁻ anion, which subsequently undergoes a direct SN​2 displacement of the benzylic halide [3].

Pathway B: Carbene Insertion into Benzyl Mercaptans

For industrial scale-up, the reaction of benzyl mercaptans with chlorodifluoromethane (ClCF₂H, Freon-22) under strongly basic conditions is preferred. Causality: Potassium hydroxide (KOH) deprotonates ClCF₂H, triggering the loss of a chloride ion to generate electrophilic difluorocarbene (:CF₂). Simultaneously, the base deprotonates the benzyl mercaptan. The resulting highly nucleophilic thiolate rapidly traps the difluorocarbene, yielding the product after protonation [4].

Reagent Toolbox & Quantitative Comparison

The following table summarizes the quantitative data and operational parameters for selecting the optimal difluoromethylthiolation strategy.

Reagent SystemReaction TypeSubstrate ScopeTypical YieldsKey AdvantagesLimitations
TMSCF₂H / S₈ / CsF Nucleophilic ( SN​2 )Benzyl chlorides, bromides, iodides70–95%Mild conditions, one-pot, broad functional group tolerance.Requires anhydrous conditions and stoichiometric fluoride.
ClCF₂H / KOH / PTC Carbene InsertionBenzyl mercaptans80–90%Highly scalable, inexpensive reagents, aqueous biphasic system.Requires prior synthesis of the mercaptan; uses ozone-depleting ClCF₂H.
PhSO₂SCF₂H Radical / ReductiveBenzyl halides (via Ni-catalysis)50–85%Shelf-stable reagent, avoids handling gaseous/volatile precursors.Requires transition metal catalysts and precise stoichiometric reductants.

Experimental Workflows & Logic

Workflow Start Target: Benzyl-SCF2H Q1 Select Starting Material Start->Q1 Path1 Benzyl Halide (Ar-CH2-X) Q1->Path1 Electrophilic Substrate Path2 Benzyl Mercaptan (Ar-CH2-SH) Q1->Path2 Nucleophilic Substrate Method1 TMSCF2H / S8 / CsF One-Pot SN2 Pathway Path1->Method1 Method3 ClCF2H / KOH / PTC Carbene Insertion Pathway Path2->Method3 Product Benzyl Difluoromethyl Sulfide Method1->Product High Yield, Mild Method3->Product Scalable, Industrial

Decision workflow for selecting the optimal difluoromethylthiolation strategy.

Detailed Experimental Protocols

Protocol 1: One-Pot Nucleophilic Difluoromethylthiolation using TMSCF₂H and S₈

This protocol is ideal for laboratory-scale synthesis directly from benzyl halides, avoiding the foul odor and instability of benzyl mercaptans.

Materials:

  • Benzyl bromide derivative (1.0 equiv, 1.0 mmol)

  • TMSCF₂H (1.5 equiv, 1.5 mmol)

  • Elemental sulfur (S₈) (1.5 equiv of S, 1.5 mmol)

  • Cesium Fluoride (CsF) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube and backfill with inert argon gas. Causality: Moisture must be strictly excluded, as water will prematurely protonate the [CF₂H]⁻ intermediate, yielding inert difluoromethane gas (H₂CF₂).

  • Reagent Loading: Add CsF (2.0 mmol) and elemental sulfur (1.5 mmol) to the tube. Evacuate and backfill with argon three times.

  • Solvent and Substrate Addition: Inject anhydrous DMF (5.0 mL) followed by the benzyl bromide (1.0 mmol). Causality: DMF is utilized because polar aprotic solvents poorly solvate anions, thereby maximizing the nucleophilicity of the transient [SCF₂H]⁻ species.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly inject TMSCF₂H (1.5 mmol) dropwise over 5 minutes. Causality: The fluoride-induced desilylation is exothermic. Cooling prevents the rapid α -elimination of the [CF₂H]⁻ anion into difluorocarbene, ensuring it reacts cleanly with the sulfur crown.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validation & Quality Control: Extract a 50 μ L aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. Validation: The complete disappearance of the TMSCF₂H signal ( -137 ppm) and the emergence of a doublet at approximately -92 to -95 ppm ( 2JH,F​≈56 Hz) confirms successful product formation[3].

  • Workup: Quench the reaction with water (15 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Mechanism A TMSCF2H + CsF (Precursors) B [CF2H]- (Reactive Anion) A->B Fluoride Activation C S8 (Elemental Sulfur) B->C Nucleophilic Attack D [SCF2H]- (Thiolate Nucleophile) C->D S-S Bond Cleavage E Ar-CH2-X (Benzyl Halide) D->E SN2 Attack F Ar-CH2-SCF2H (Product) E->F Halide Displacement

Mechanistic pathway for the one-pot nucleophilic difluoromethylthiolation of benzyl halides.

Protocol 2: Industrial-Scale Synthesis via Carbene Insertion

This protocol is optimized for scale-up, utilizing inexpensive reagents in an aqueous biphasic system.

Materials:

  • Benzyl mercaptan (1.0 equiv, 100 mmol)

  • Chlorodifluoromethane (ClCF₂H, Freon-22) (Excess, bubbled)

  • Potassium Hydroxide (KOH) (5.0 equiv, 500 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mmol)

  • Water (50 mL) / Organic Solvent (e.g., Toluene, 50 mL)

Step-by-Step Methodology:

  • Biphasic Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, dissolve KOH (500 mmol) in water (50 mL). Add TBAB (5 mmol) and toluene (50 mL).

  • Thiolate Generation: Add benzyl mercaptan (100 mmol) to the mixture. Causality: The strong base immediately deprotonates the thiol, forming the highly nucleophilic potassium benzylthiolate. TBAB acts as a phase-transfer catalyst to shuttle the thiolate into the organic layer.

  • Carbene Generation: Heat the mixture to 40–50 °C. Begin bubbling ClCF₂H gas through the vigorously stirred solution for 2–3 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area. The KOH deprotonates ClCF₂H to form difluorocarbene (:CF₂), which rapidly inserts into the thiolate.

  • Self-Validation & Quality Control: Monitor the reaction via TLC (Hexanes). Validation: Spot the TLC plate with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The absence of a bright yellow spot indicates the complete consumption of the free benzyl mercaptan.

  • Workup: Separate the organic layer, wash with 1M HCl (to neutralize residual base) and brine, dry over MgSO₄, and concentrate. The crude benzyl difluoromethyl sulfide can be purified by simple vacuum distillation[4].

References

  • A Toolbox of Reagents for Difluoromethylthiolation Source: Accounts of Chemical Research, 2021 URL:[Link]

  • A Metal-Free Diverse Synthesis of Difluoromethylthioethers and Difluorobis(arylthio)methanes from RSX and TMSCF₂H Source: The Journal of Organic Chemistry, 2016 URL:[Link]

  • Method for producing benzyl (difluoromethyl) sulfide compound (Patent JP4465674B2)
  • Radical Difluoromethylthiolation of Aromatics Enabled by Visible Light Source: ResearchGate URL:[Link]

  • Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO₂SCF₂H Source: Organic Process Research & Development, 2023 URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Manufacturing Protocol for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Manufacturing Protocol & Technical Guide Executive Summary & Strategic Overview The incorporation of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Manufacturing Protocol & Technical Guide

Executive Summary & Strategic Overview

The incorporation of the difluoromethylthio (–SCF₂H) group into small molecules has become a cornerstone strategy in modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl and thiol groups, the –SCF₂H moiety favorably modulates metabolic stability and transmembrane absorption [3].

This application note details a robust, scalable, and chromatography-free manufacturing protocol for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid . Rather than relying on expensive transition-metal catalysts or shelf-unstable electrophilic reagents, this guide outlines a highly efficient telescoped biphasic process . By starting from the inexpensive commodity chemical 4-(chloromethyl)benzoic acid, generating the thiol in situ, and trapping it immediately with difluorocarbene, we eliminate intermediate isolation steps and maximize atom economy.

Process Chemistry & Mechanistic Causality

The Telescoped Advantage: Preventing Disulfide Formation

A primary failure point in the scale-up of benzylic thiols is their rapid oxidative dimerization to disulfides upon exposure to air. To circumvent this, our protocol employs a "telescoped" methodology. The intermediate 4-(mercaptomethyl)benzoic acid is generated via alkaline hydrolysis of an isothiouronium salt and kept strictly in its disodium salt form within the aqueous phase. It is never isolated; instead, it is immediately subjected to difluoromethylation.

Biphasic Difluorocarbene Generation

For benzylic thiols, Chlorodifluoromethane (R-22, ClCHF₂) remains the most cost-effective and scalable difluorocarbene precursor [1, 2]. The reaction is executed in a Toluene/Water biphasic system utilizing a phase-transfer catalyst (PTC), specifically tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1).

The Causality of the Biphasic System:

  • Controlled Generation: NaOH deprotonates R-22 at the aqueous-organic interface, triggering an α-elimination of chloride to release highly reactive difluorocarbene (:CF₂).

  • Chemoselectivity: The benzylic thiolate is significantly more nucleophilic than the carboxylate. The PTC facilitates the interaction between the thiolate and the carbene, ensuring exclusive S-difluoromethylation without competing O-alkylation of the carboxylic acid.

  • Phase-Directed Purification: Following the reaction, the target molecule remains in the aqueous phase as a highly soluble sodium carboxylate. Organic impurities and the PTC partition into the toluene layer. Simple phase separation followed by acidification precipitates the pure product, completely eliminating the need for process-scale chromatography.

Mechanism R22 Chlorodifluoromethane (ClCHF2) Interface Aqueous Interface (NaOH + PTC) R22->Interface Deprotonation Carbene Difluorocarbene (:CF2) Interface->Carbene α-elimination (-Cl⁻) Product Difluoromethyl Thioether (Ar-CH2-S-CHF2) Carbene->Product Nucleophilic Attack Thiolate Benzylic Thiolate (Ar-CH2-S⁻) Thiolate->Product PTC mediated transfer

Fig 1: Biphasic mechanism of difluorocarbene generation and thiolate trapping.

Quantitative Data: Solvent & PTC Optimization

The selection of Toluene and TDA-1 is grounded in rigorous phase-transfer optimization studies for benzylic difluoromethylation [1]. The table below summarizes the causality behind the solvent and catalyst selection, demonstrating that non-polar/aromatic solvents paired with TDA-1 suppress side reactions and maximize carbene trapping efficiency.

Solvent SystemPhase Transfer Catalyst (PTC)Temperature (°C)Conversion Yield (%)Scalability Profile
Toluene / H₂O TDA-1 (5 mol%) 60 96% Optimal (Excellent phase separation)
Toluene / H₂OTBAB (5 mol%)6088%Good (Slight emulsion risks)
Hexane / H₂OTDA-1 (5 mol%)6075%Moderate (Lower solubility of intermediates)
THF / H₂OTDA-1 (5 mol%)6065%Poor (Miscibility issues disrupt biphasic interface)
DMF (Monophasic)None6045%Poor (High hydrolysis of :CF₂ to formate)

Detailed Experimental Protocol (1.0 kg Scale)

This self-validating protocol is designed for a 10 L to 20 L jacketed glass-lined reactor equipped with a high-shear agitator, subsurface gas sparger, and reflux condenser.

Workflow Charge 1. Isothiouronium Formation (4-(chloromethyl)benzoic acid + Thiourea) Hydrolysis 2. Alkaline Hydrolysis (NaOH, 90°C) -> Thiolate Dianion Charge->Hydrolysis Difluoro 3. Biphasic Difluoromethylation (Toluene, TDA-1, R-22 Gas, 60°C) Hydrolysis->Difluoro Telescoped (No Isolation) Phase 4. Phase Separation (Product retained in Aqueous Phase) Difluoro->Phase 3 hours reaction Acidify 5. Acidification (pH 2) (HCl addition at 20°C) Phase->Acidify Discard Toluene Phase Isolate 6. Filtration & Drying (Pure 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid) Acidify->Isolate Crystallization

Fig 2: Telescoped process workflow for the scale-up manufacturing of the target compound.

Step 1: Isothiouronium Salt Formation
  • Charge: To a N₂-purged 10 L jacketed reactor, charge 4-(chloromethyl)benzoic acid (1.0 kg, 5.86 mol), thiourea (0.49 kg, 6.45 mol, 1.1 eq), and deionized water (4.0 L).

  • Reaction: Heat the slurry to 95 °C under moderate agitation. Maintain for 2 hours. The mixture will transition into a clear solution as the water-soluble isothiouronium salt forms.

Step 2: In Situ Alkaline Hydrolysis (Thiol Generation)
  • Base Addition: Cool the reactor to 50 °C. Slowly dose 50% w/w aqueous NaOH (2.4 kg, 30.0 mol, ~5.1 eq) over 30 minutes. Note: Excess base is required to neutralize the carboxylic acid, hydrolyze the isothiouronium salt, and drive the subsequent carbene generation.

  • Hydrolysis: Heat the mixture back to 90 °C for 2 hours. The solution now contains the highly reactive disodium salt of 4-(mercaptomethyl)benzoic acid.

Step 3: Biphasic Difluoromethylation
  • Solvent & Catalyst Addition: Cool the reactor to 60 °C. Charge Toluene (4.0 L) and the phase-transfer catalyst TDA-1 (95 g, 0.29 mol, 5 mol%).

  • Gas Dosing: Increase agitation to 500 rpm (high-shear is critical for interfacial surface area). Introduce Chlorodifluoromethane (R-22) gas (0.76 kg, 8.8 mol, 1.5 eq) via a subsurface sparger over a period of 3 hours.

  • Monitoring: Maintain the internal temperature strictly at 60 °C. The reaction is complete when ¹H NMR of an acidified aliquot shows the disappearance of the benzylic CH₂ singlet of the thiol (~3.8 ppm) and the appearance of the new benzylic CH₂ (~4.1 ppm) and the characteristic –CF₂H triplet (~6.8 ppm, J = 56 Hz).

Step 4: Phase-Directed Purification & Isolation
  • Phase Separation: Cease agitation and allow the mixture to settle for 30 minutes at 40 °C. The target product resides entirely in the lower aqueous phase as a sodium carboxylate.

  • Organic Wash: Drain the lower aqueous phase into a clean holding vessel. Discard the upper toluene phase (which contains TDA-1, unreacted R-22, and organic impurities). Return the aqueous phase to the reactor and wash with fresh Toluene (2.0 L) for 15 minutes. Separate and discard the toluene wash.

  • Acidification: Cool the aqueous phase to 20 °C. Slowly dose concentrated HCl (37% w/w) until the pH reaches 2.0. Caution: CO₂ evolution may occur from residual carbonates; dose slowly to control foaming.

  • Crystallization: Upon reaching pH 2.0, 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid will precipitate as a dense white crystalline solid. Stir the slurry at 10 °C for 1 hour to maximize recovery.

  • Filtration: Filter the product via a Nutsche filter or centrifuge. Wash the filter cake with cold deionized water (2 x 1.0 L).

  • Drying: Dry the solid under vacuum (50 mbar) at 50 °C to a constant weight.

    • Expected Yield: ~1.15 kg (90% overall telescoped yield).

    • Purity: >98% by HPLC.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate against the following spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (br s, 1H, COOH), 7.91 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.02 (t, J = 55.8 Hz, 1H, CF₂H), 4.12 (s, 2H, Ar-CH₂-S).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -92.4 (d, J = 55.8 Hz, 2F).

  • Mass Spectrometry (ESI-): m/z calculated for C₉H₇F₂O₂S⁻ [M-H]⁻ 217.01, found 217.0.

References

  • Title: Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO₂SCF₂H Source: ACS Omega (2023) URL: [Link]

  • Title: A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide Source: Organic Process Research & Development (2017) URL: [Link]

  • Title: A Toolbox of Reagents for Difluoromethylthiolation Source: Accounts of Chemical Research (2021) URL: [Link]

Application

The Lynchpin in Modern Agrochemical Design: Applications of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid in Synthesis

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design, with a pronounced emphasis on the integration of fluorine-containing moieties. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design, with a pronounced emphasis on the integration of fluorine-containing moieties. Among these, the difluoromethylsulfanyl group (-SCF₂H) has emerged as a critical component, imparting a unique combination of physicochemical properties that enhance biological activity and metabolic stability. This technical guide delves into the applications of a key building block, 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid , in the synthesis of next-generation fungicides and insecticides. We will explore the rationale behind its use, provide detailed synthetic protocols for its conversion into potent agrochemical active ingredients, and present a framework for its broader application in crop protection research.

The Significance of the Difluoromethylsulfanyl Moiety in Agrochemicals

The introduction of fluorine into bioactive molecules is a well-established strategy to modulate their properties.[1][2] The difluoromethylsulfanyl group, in particular, offers a compelling set of advantages:

  • Enhanced Lipophilicity: The -SCF₂H group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants and the cell membranes of target pests and pathogens.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by enzymes commonly found in plants and target organisms. This leads to increased bioavailability and prolonged efficacy.

  • Unique Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms can influence the overall electronic profile of the molecule, potentially leading to stronger binding interactions with target enzymes or receptors.[4]

  • Bioisosteric Replacement: The -SCF₂H group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining its core biological activity.

4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid serves as an ideal starting material for incorporating this valuable functional group into a variety of agrochemical scaffolds. The carboxylic acid handle provides a versatile point for synthetic elaboration, most commonly through the formation of amide bonds.

Application in the Synthesis of Advanced Fungicides

One of the most promising applications of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial respiratory chain in fungi, a mode of action that has proven highly effective against a broad spectrum of plant pathogens.

Synthesis of a Novel Pyrazole-Carboxamide Fungicide

This section details the synthesis of a novel pyrazole-carboxamide fungicide, a class of compounds known for their potent and broad-spectrum antifungal activity.[5][6][7] The synthesis involves the coupling of 4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride (the activated form of the benzoic acid) with a substituted pyrazole amine.

Workflow for the Synthesis of a Pyrazole-Carboxamide Fungicide

G A 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid C 4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) F Novel Pyrazole-Carboxamide Fungicide C->F Amide Coupling D Substituted Pyrazole Amine D->F E Triethylamine (Et₃N)

Caption: Synthetic workflow for a novel pyrazole-carboxamide fungicide.

Protocol 1: Synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid1437794-73-1232.2210.0 g (43.0 mmol)1.0
Thionyl chloride (SOCl₂)7719-09-7118.977.7 mL (107.5 mmol)2.5
N,N-Dimethylformamide (DMF)68-12-273.092-3 dropsCatalytic
Anhydrous Toluene108-88-392.14100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (10.0 g, 43.0 mmol) and anhydrous toluene (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the suspension.

  • Slowly add thionyl chloride (7.7 mL, 107.5 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride as a yellow oil. This product is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.

  • N,N-Dimethylformamide (DMF) acts as a catalyst in this reaction, accelerating the formation of the acid chloride.

  • Anhydrous conditions are crucial as both thionyl chloride and the resulting acid chloride are sensitive to moisture and will hydrolyze back to the carboxylic acid.

Protocol 2: Synthesis of a Novel Pyrazole-Carboxamide Fungicide

This protocol details the amide coupling reaction between the acid chloride and a substituted pyrazole amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride(from Protocol 1)250.66~43.0 mmol1.0
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine176969-34-9161.136.93 g (43.0 mmol)1.0
Triethylamine (Et₃N)121-44-8101.197.2 mL (51.6 mmol)1.2
Anhydrous Dichloromethane (DCM)75-09-284.93150 mL-

Procedure:

  • In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (6.93 g, 43.0 mmol) and triethylamine (7.2 mL, 51.6 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride from Protocol 1 in anhydrous dichloromethane (50 mL) and add it dropwise to the pyrazole amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final pyrazole-carboxamide fungicide as a white solid.

Causality Behind Experimental Choices:

  • Triethylamine is used as a base to neutralize the HCl gas that is generated during the amide bond formation, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • The aqueous work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.

Application in the Synthesis of Novel Insecticides

The versatility of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid extends to the synthesis of novel insecticides. The resulting amide derivatives can be designed to target specific insect receptors, such as the ryanodine receptor, which is the mode of action for the successful diamide class of insecticides.[1][8]

Synthesis of a Meta-Diamide Insecticide

This section outlines a synthetic route to a meta-diamide insecticide, a class of compounds known for their potent activity against a range of lepidopteran pests.

Workflow for the Synthesis of a Meta-Diamide Insecticide

G A 4-{[(difluoromethyl)sulfanyl]methyl}benzoyl chloride D Intermediate Amide A->D Amidation B Substituted Anthranilic Acid Derivative B->D C Amide Coupling Reagent (e.g., EDC/HOBt) F Meta-Diamide Insecticide D->F Second Amidation E Second Amine Component E->F

Caption: Synthetic workflow for a novel meta-diamide insecticide.

Protocol 3: Synthesis of a Meta-Diamide Insecticide

This protocol describes a two-step process involving two separate amide bond formations.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid1437794-73-1232.225.0 g (21.5 mmol)1.0
2-Amino-5-chloro-N,3-dimethylbenzamide50729-34-5198.654.27 g (21.5 mmol)1.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8191.704.95 g (25.8 mmol)1.2
1-Hydroxybenzotriazole (HOBt)2592-95-2135.133.48 g (25.8 mmol)1.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.247.5 mL (43.0 mmol)2.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09100 mL-

Procedure:

  • To a stirred solution of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (5.0 g, 21.5 mmol) in anhydrous DMF (100 mL), add EDC (4.95 g, 25.8 mmol), HOBt (3.48 g, 25.8 mmol), and DIPEA (7.5 mL, 43.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-5-chloro-N,3-dimethylbenzamide (4.27 g, 21.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the meta-diamide insecticide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • EDC and HOBt are commonly used as a coupling reagent system in amide bond formation. EDC activates the carboxylic acid, and HOBt suppresses side reactions and reduces the risk of racemization if chiral centers are present.

  • DIPEA is a non-nucleophilic base used to maintain the reaction mixture at a suitable pH for the coupling reaction to proceed efficiently.

  • Precipitation in ice-water is an effective method for isolating the product from the polar DMF solvent and other water-soluble reagents.

Conclusion

4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic incorporation into fungicide and insecticide scaffolds, primarily through the formation of robust amide linkages, allows for the development of active ingredients with enhanced efficacy, metabolic stability, and desirable physicochemical properties. The protocols outlined in this guide provide a practical framework for researchers and scientists in the agrochemical industry to utilize this key intermediate in the discovery and development of next-generation crop protection solutions. Further exploration of its reactivity and its incorporation into other agrochemical classes holds significant promise for addressing the ongoing challenges in global food security.

References

  • Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. Available at: [Link]

  • Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC. Available at: [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

  • Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides - Semantic Scholar. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC. Available at: [Link]

  • Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides - ResearchGate. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid

Welcome to the technical support center for the synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction conditions and significantly improve your product yield.

I. Reaction Overview and Key Challenges

The synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid typically involves the nucleophilic substitution of a suitable starting material, such as 4-(bromomethyl)benzoic acid, with a difluoromethylthiolating agent. A common and effective source of the difluoromethylthio- nucleophile is generated from sodium difluoromethanesulfinate (HCF₂SO₂Na), often referred to as Hu's reagent.[1]

While conceptually straightforward, this Sₙ2 reaction is prone to several challenges that can negatively impact the yield and purity of the final product. These challenges include:

  • Low reactivity of the difluoromethylthiolating agent.

  • Competing side reactions, such as elimination and over-alkylation.

  • Decomposition of the starting materials or product under the reaction conditions.

  • Difficulties in product isolation and purification.

This guide will address these issues in a practical, question-and-answer format, providing you with the rationale behind our recommendations and detailed protocols to implement them.

Visualizing the Synthetic Pathway

Synthesis_Pathway SM 4-(Bromomethyl)benzoic acid Product 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid SM->Product + Reagent HCF₂SO₂Na (Sodium difluoromethanesulfinate) Reagent->Product Nucleophilic Substitution (Sₙ2) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Low_Conversion_Troubleshooting Start Low Conversion Observed Check_Reagents Verify Purity and Integrity of Starting Materials and Reagents Start->Check_Reagents Check_Reagents->Start Reagents Impure (Purify/Replace) Check_Solvent Ensure Solvent is Anhydrous and Appropriate (Polar Aprotic) Check_Reagents->Check_Solvent Reagents OK Check_Solvent->Start Solvent Wet (Use Anhydrous) Optimize_Temp Optimize Reaction Temperature (e.g., 40-60 °C) Check_Solvent->Optimize_Temp Solvent OK Add_PTC Consider Adding a Phase-Transfer Catalyst Optimize_Temp->Add_PTC Still Low Conversion Success Improved Conversion Add_PTC->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I suppress them?

A2: Byproduct formation is a primary cause of reduced yields. Understanding the potential side reactions is crucial for their mitigation.

Common Side Reactions and Mitigation Strategies:

Side Reaction Plausible Cause Recommended Solution(s)
Elimination (Stilbene Derivatives) High reaction temperature, sterically hindered base.Lower the reaction temperature. Ensure the base used is not excessively strong or sterically hindered. [2][3]
Over-alkylation (Diester Formation) Use of a strong base that deprotonates the product's carboxylic acid, followed by reaction with another molecule of the starting material.Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). [4][5]Alternatively, protect the carboxylic acid group as an ester before the substitution reaction, followed by deprotection.
Hydrolysis of Bromide Presence of water in the reaction mixture.Use anhydrous solvents and reagents. [6]
Isocyanide Formation (if using a cyanide source) Use of certain metal cyanides (e.g., AgCN) or protic solvents.While not directly applicable to difluoromethylthiolation, this is a common side reaction in similar substitutions. Using alkali metal cyanides (NaCN, KCN) in polar aprotic solvents minimizes this. [3]
Experimental Protocol: Minimizing Side Reactions
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(bromomethyl)benzoic acid (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF (sufficient to dissolve the starting material). To this solution, add sodium difluoromethanesulfinate (1.2-1.5 eq.) and potassium carbonate (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed. [2]5. Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to a pH of 2-3 to precipitate the product. [6][7]6. Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). [8]

Q3: The purification of the final product is challenging, and I'm getting a low isolated yield. What are the best practices for purification?

A3: Effective purification is key to obtaining a high-purity product with a good isolated yield.

Purification Strategies:

  • Aqueous Work-up and Precipitation:

    • Rationale: The carboxylic acid functionality of the product allows for a straightforward acid-base work-up. After the reaction, quenching with water and then acidifying the solution will protonate the carboxylate, causing the desired product to precipitate out of the aqueous solution.

    • Protocol:

      • Pour the reaction mixture into a beaker containing ice-water.

      • While stirring vigorously, slowly add 1M HCl until the pH of the solution is between 2 and 3.

      • A white solid should precipitate. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

      • Collect the solid by vacuum filtration.

      • Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.

  • Recrystallization:

    • Rationale: Recrystallization is an excellent technique for purifying solid organic compounds. The choice of solvent is critical.

    • Solvent Selection: An ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvent systems for benzoic acid derivatives include:

      • Ethanol/water

      • Toluene [8] * Ethyl acetate/hexanes

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent system.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Column Chromatography:

    • When to Use: If recrystallization does not provide the desired purity, column chromatography can be employed. This is particularly useful for removing non-polar impurities.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution may be necessary to separate the product from closely related impurities.

III. References

  • Vertex AI Search. (n.d.). Sodium difluoromethanesulfinate, 97%. Retrieved March 17, 2026, from

  • Amfluoro. (n.d.). 275818-95-6 | Sodium difluoromethanesulfinate. Retrieved March 17, 2026, from

  • ChemScene. (n.d.). 275818-95-6 | Sodium difluoromethanesulfinate. Retrieved March 17, 2026, from

  • Fluorochem. (n.d.). Sodium difluoromethanesulfinate (CAS 275818-95-6). Retrieved March 17, 2026, from

  • ChemicalBook. (2025, July 16). Sodium difluoromethanesulfinate | 275818-95-6. Retrieved March 17, 2026, from

  • Hao, F., & Xiao, J.-C. (2022, February 24). Heptafluoroisopropylthiolation of benzyl halides. Journal of Fluorine Chemistry, 255-256, 109966.

  • Benchchem. (2025). Technical Support Center: Optimization of Nucleophilic Substitution Reactions. Retrieved March 17, 2026, from

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved March 17, 2026, from

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved March 17, 2026, from

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved March 17, 2026, from

  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)benzoic acid 97 6232-88-8. Retrieved March 17, 2026, from

  • ACS Publications. (2021, June 29). A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research. Retrieved March 17, 2026, from

  • AK Scientific, Inc. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved March 17, 2026, from

  • PMC. (n.d.). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Retrieved March 17, 2026, from

  • ACS Publications. (2024, January 18). Benzyl Deuteriodifluoromethyl Sulfoxide: An Easily Accessible and Stable Reagent for Direct Deuterodifluoromethylthiolation | Organic Letters. Retrieved March 17, 2026, from

  • PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved March 17, 2026, from

  • Benchchem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides. Retrieved March 17, 2026, from

  • Jia, R., Wang, X., & Hu, J. (2021, May 17). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182.

  • MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved March 17, 2026, from

  • ChemBK. (2024, April 9). 4-bromomethylbenzoic acid. Retrieved March 17, 2026, from

  • PubMed. (n.d.). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Retrieved March 17, 2026, from

  • ResearchGate. (n.d.). Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). Retrieved March 17, 2026, from

  • Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved March 17, 2026, from

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction | Download Table. Retrieved March 17, 2026, from

  • SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved March 17, 2026, from

  • Wiley Online Library. (n.d.). Electrophilic (Ethoxycarbonyl)difluoromethylthiolation Using Difluoroalkyl Sulfonium Salts. Retrieved March 17, 2026, from

  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved March 17, 2026, from

Sources

Optimization

Overcoming solubility issues with 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid in organic solvents

Welcome to the technical support guide for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use, with a specific focus on overcoming solubility issues in organic solvents. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid in a common organic solvent like Dichloromethane (DCM) or Diethyl Ether. Why is this happening?

A1: This is a common challenge stemming from the compound's complex molecular structure. It possesses three distinct regions influencing its solubility:

  • A Polar Carboxylic Acid Group (-COOH): This group can engage in strong hydrogen bonding, similar to other carboxylic acids.[1] This makes it favor polar solvents.

  • A Non-Polar Aromatic Ring (benzoic acid core): The benzene ring is hydrophobic and prefers to interact with non-polar or moderately polar solvents through van der Waals forces.[2]

  • A Difluoromethylsulfanyl Group (-SCHF₂): The fluorine atoms add a unique "fluorous" character. Highly fluorinated compounds can be both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to poor solubility in both aqueous and hydrocarbon-based solvents.[3]

The difficulty in DCM or ether arises because while these solvents have some polarity, they may not be optimal for satisfying the competing requirements of all three domains simultaneously.

Q2: Which solvent families should I start with for initial solubility screening?

A2: Based on the "like dissolves like" principle, a good starting point is a selection of polar aprotic and polar protic solvents.

  • Polar Aprotic Solvents: Try Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These are often excellent choices for complex drug candidates as they can disrupt intermolecular hydrogen bonds and solvate a wide range of functional groups. For a related compound, 4-(Trifluoromethyl)benzoic acid, DMSO showed very high solubility.[4]

  • Polar Protic Solvents: Alcohols like ethanol or methanol can be effective.[5][6] They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.

  • Ethers: While simple ethers might be problematic, more polar ethers like Tetrahydrofuran (THF) may offer better results due to their ability to solvate polar functional groups.

Q3: Can heating the mixture improve solubility? Are there any risks?

A3: Yes, gently heating the mixture can significantly increase the rate of dissolution and the equilibrium solubility.[7] However, exercise caution. The primary risk is thermal degradation of the compound, especially during prolonged heating or at high temperatures. Always start with gentle warming (e.g., 40-50°C) and monitor the solution for any color changes that might indicate decomposition. Use a reflux condenser for volatile solvents to prevent evaporation.

Q4: Would converting the carboxylic acid to a salt help with solubility in organic solvents?

A4: While salt formation is a classic strategy to enhance aqueous solubility, it can sometimes be used to improve solubility in polar organic solvents.[8] By reacting the carboxylic acid with a suitable organic base (e.g., triethylamine, DBU), you form an ammonium carboxylate salt. This salt may have improved solubility in solvents like methanol or DMSO. However, this modification changes the chemical nature of your compound, which must be acceptable for your downstream application.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are facing persistent solubility issues, a structured approach is more effective than random solvent testing. The following workflow provides a logical sequence of steps to identify a suitable solvent system.

Logical Workflow for Troubleshooting Solubility

Below is a visual representation of the decision-making process for addressing solubility challenges with 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Systematic Solvent Screening cluster_2 Phase 3: Physical & Additive Methods cluster_3 Phase 4: Solution Achieved start Poor solubility observed in initial solvent choice. assess Analyze Compound Structure: - Polar -COOH (H-bonding) - Non-polar Aromatic Ring - Fluorous -SCHF₂ group start->assess screen Screen Solvents by Class assess->screen polar_aprotic Polar Aprotic (DMSO, DMF, NMP) screen->polar_aprotic High Priority polar_protic Polar Protic (MeOH, EtOH) screen->polar_protic other_solvents Other Solvents (THF, Acetonitrile) screen->other_solvents physical_methods Is solubility still limited? polar_aprotic->physical_methods polar_protic->physical_methods other_solvents->physical_methods sonicate Apply Energy: Sonication or Gentle Heating (Monitor for degradation) physical_methods->sonicate Yes end_node Optimized Solvent System Identified. Document conditions for reproducibility. physical_methods->end_node No cosolvent Use a Co-Solvent System (e.g., DCM/MeOH, Toluene/DMF) sonicate->cosolvent ph_mod Consider pH Modification: Add organic base (e.g., TEA) to form a more soluble salt cosolvent->ph_mod ph_mod->end_node

Caption: A step-by-step troubleshooting workflow for solubility issues.

Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening at Room Temperature

This protocol aims to efficiently test the solubility of the compound in a range of representative solvents.

Objective: To determine the approximate solubility in various organic solvents.

Materials:

  • 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Analytical balance

  • Vortex mixer

  • Selection of solvents (High Purity/Anhydrous): DMSO, DMF, NMP, THF, Acetonitrile, Methanol, Ethanol, Toluene.

Procedure:

  • Accurately weigh 2-5 mg of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid into a tared glass vial. Record the exact mass.

  • Add the first solvent (e.g., DMSO) dropwise, starting with 100 µL.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid against a dark background.

  • If solid remains, continue adding the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition, until the solid is fully dissolved or a total volume of 2 mL is reached.

  • Record the total volume of solvent required to dissolve the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat steps 1-7 for each solvent to be tested.

Interpreting Results: This screening will categorize solvents into "highly soluble," "sparingly soluble," or "insoluble," guiding your selection for scale-up or further optimization.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol is for situations where the compound is poorly soluble in a single non-polar solvent required for a reaction but has good solubility in a polar solvent.

Objective: To dissolve the compound using a minimal amount of a strong, polar "co-solvent" before diluting with the weaker, bulk solvent.

Materials:

  • 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

  • Primary (weak) solvent (e.g., Toluene, DCM)

  • Co-solvent (strong) solvent (e.g., DMF, NMP)

  • Volumetric flasks or graduated cylinders

Procedure:

  • Place the required mass of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid into a suitable flask.

  • Add the strong co-solvent (e.g., DMF) drop by drop while stirring or swirling until the solid is just dissolved. Use the absolute minimum volume necessary.

  • Once a clear, concentrated solution is obtained, slowly add the primary (weak) solvent (e.g., Toluene) to reach the final desired concentration and volume.

  • Crucial Step: Observe the solution closely during the addition of the primary solvent. If the solution becomes cloudy or precipitation occurs, it indicates the compound is crashing out. If this happens, you may need to add a bit more of the strong co-solvent or accept a lower final concentration.

Causality: The strong polar solvent initially breaks down the solute-solute interactions (like hydrogen bonding in the crystal lattice), and the subsequent addition of the weaker bulk solvent keeps the solvated molecules from re-aggregating.[8][9]

Data Summary Table: Solvent Selection Guide

The table below summarizes potential solvent systems and strategies based on the structural characteristics of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

Solvent ClassExamplesExpected Interaction & RationaleTroubleshooting & Mitigation Strategies
Polar Aprotic DMSO, DMF, NMPHigh Potential. These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating both the polar -COOH group and the aromatic ring.[7]If solubility is still limited, gentle heating (40-50°C) or sonication can be effective. These are often good choices for creating concentrated stock solutions.
Polar Protic Methanol, EthanolGood Potential. These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid.[2][5] They are generally good solvents for carboxylic acids.Solubility may decrease as the alcohol chain length increases (e.g., better in methanol than in butanol). If precipitation occurs upon cooling, a co-solvent like THF might be needed.
Ethers THF, 1,4-DioxaneModerate Potential. More polar than diethyl ether. THF is a good Lewis base and can solvate the molecule, but may be less effective than protic or aprotic polar solvents.Warming the solution may be necessary. THF is often used in reactions; dissolving the compound in a small amount of DMF first and then diluting with THF can be an effective strategy.
Halogenated Dichloromethane (DCM)Low to Moderate Potential. While polar, DCM is a poor hydrogen bond acceptor. It may struggle to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers.[1]Use as part of a co-solvent system (e.g., DCM with 5-10% Methanol). The alcohol disrupts H-bonds, allowing the DCM to solvate the rest of the molecule.
Aromatic Toluene, BenzeneLow Potential (Alone). These non-polar solvents will interact favorably with the benzene ring but are very poor at solvating the polar carboxylic acid group.[6]Unlikely to be effective on its own. Use in a co-solvent system where the compound is first dissolved in a small volume of a polar solvent like DMF or NMP.
References
  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Available from: [Link]

  • The factors that influence solubility in perfluoroalkane solvents. (2026, January 18). Request PDF. Available from: [Link]

  • Video: Physical Properties of Carboxylic Acids. (2023, April 30). JoVE. Available from: [Link]

  • 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. Available from: [Link]

  • 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library. Available from: [Link]

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. PMC. Available from: [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Pharmaceutical Technology. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Understanding the phase and solvation behavior of fluorinated ionic liquids. Pure. Available from: [Link]

  • Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. (2021, March 20). Chemistry Stack Exchange. Available from: [Link]

  • How to optimize between negative effects of organic solvents or surfactants and the solubility of the drug?. (2025, December 13). ResearchGate. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. Available from: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Available from: [Link]

  • Preparation method of 2-fluoro-5- [ (4-oxo-3H-2, 3-diazanaphthyl) methyl ] benzoic acid. Google Patents.
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). ResearchGate. Available from: https://www.researchgate.net/publication/329586111_Synthesis_and_antimicrobial_studies_of_hydrazone_derivatives_of_4-3-24-difluorophenyl-4-formyl-1H-pyrazol-1-ylbenzoic_acid_and_4-3-34-difluorophenyl-4-formyl-1H-pyrazol-1-ylbenzoic_acid
  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Request PDF - ResearchGate. Available from: [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Optimizing purification and recrystallization methods for difluoromethylthio benzoic acids

Welcome to the Technical Support Center for Fluorinated Building Blocks . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Building Blocks . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with purifying difluoromethylthio (-SCF₂H) benzoic acids.

The difluoromethylthio group is highly valued in medicinal chemistry for its ability to improve a drug candidate's lipophilicity and metabolic stability[1]. Unlike the fully fluorinated -SCF₃ group, the -SCF₂H motif contains a weakly acidic proton, allowing it to act as a lipophilic hydrogen-bond donor[2]. While beneficial for drug-target binding, this unique profile fundamentally alters the crystallization thermodynamics of the benzoic acid scaffold, often leading to phase separation issues and necessitating specialized purification strategies[3].

Part 1: Physicochemical Data & Impurity Profiling

To successfully purify these compounds, we must first understand how the -SCF₂H group alters the molecule's behavior. The table below summarizes the quantitative shifts in physicochemical properties that dictate our downstream purification logic.

Table 1: Physicochemical Impact of the -SCF₂H Group

PropertyParent Benzoic Acid-SCF₂H DerivativeCausality / Impact on Purification
LogP (Lipophilicity) ~1.87~3.15Increased lipophilicity dictates the use of less polar recrystallization solvent systems (e.g., DCM/Heptane)[1].
pKa (Acidity) 4.20~3.95The electron-withdrawing nature of -SCF₂H slightly enhances acidity, ensuring complete deprotonation by weak bases like NaHCO₃.
Melting Point 122 °C~85–95 °CConformational flexibility disrupts crystal packing, lowering the MP and increasing the thermodynamic risk of "oiling out".

Table 2: Common Impurity Profile & Separation Strategy

Impurity TypeOriginSeparation StrategyValidation Metric
Unreacted Reagents Incomplete difluoromethylthiolationAcid-Base ExtractionTLC: Impurities remain in the organic phase (Rf > 0.8).
Disulfide Dimers Oxidation of mercapto-precursorsHot Slurry Wash (DCM)Visual: Dimers remain as an insoluble white powder in hot DCM.
Regioisomers Non-selective C-H functionalizationFractional RecrystallizationHPLC: Resolution (Rs) > 1.5 between isomer peaks.

Part 2: Troubleshooting FAQs

Q1: Why does my difluoromethylthio benzoic acid "oil out" instead of forming crystals, and how do I fix it? A1: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation curve crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. Because the -SCF₂H group lowers the melting point of the compound, the solute melts out of solution as a dense oil rather than precipitating as a solid. Resolution: You must shift the solubility thermodynamics. Switch to a solvent system with a steeper solubility curve (e.g., Dichloromethane/Heptane instead of Ethanol/Water)[3]. More importantly, introduce seed crystals above the cloud point temperature to force solid-liquid nucleation before the liquid-liquid phase boundary is crossed.

Q2: My crude mixture contains disulfide byproducts (e.g., bis(carboxyphenyl) disulfide). Acid-base extraction isn't removing them. Why? A2: Disulfides form via the oxidative dimerization of starting mercaptobenzoic acids. Because these dimers also contain carboxylic acid functional groups, they are deprotonated by NaHCO₃ and co-extract into the aqueous phase right alongside your target product. Resolution: Exploit differential solubility rather than pKa. Disulfides are significantly more lipophilic and rigid. Perform a hot slurry wash (trituration) using pure dichloromethane (DCM). The target difluoromethylthio benzoic acid will dissolve, leaving the dimeric disulfide behind as an insoluble solid.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation metric is met.

Protocol A: Orthogonal Acid-Base Extraction

Purpose: Removal of neutral fluorinating reagents and organic byproducts.

  • Dissolution & Basification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add 1M aqueous NaHCO₃ slowly under vigorous stirring.

    • Validation Check: The aqueous layer must actively evolve CO₂ gas (effervescence). Continue adding NaHCO₃ until effervescence completely ceases, validating the complete deprotonation of the benzoic acid.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

    • Validation Check: Spot both layers on a TLC plate (UV 254 nm). The organic layer should contain high-Rf impurities, while the aqueous layer must hold the baseline product. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise with rapid stirring.

    • Validation Check: Monitor the solution with pH paper. The pH must drop below 2.0. Complete protonation is validated by the sudden, massive precipitation of a dense white solid. Filter and dry the crude solid.

Protocol B: Anti-Solvent Recrystallization (DCM/Heptane)

Purpose: Isolation of the chemically pure target compound without oiling out.

  • Hot Dissolution: Suspend the crude solid in a minimal amount of boiling Dichloromethane (DCM).

    • Validation Check: The solution must become completely transparent. If particulate matter remains, these are likely disulfide polymers. Filter the solution hot to validate a homogenous starting state.

  • Anti-Solvent Addition: While maintaining a gentle reflux, add Heptane (anti-solvent) dropwise until the first sign of persistent turbidity (the cloud point).

    • Validation Check: The turbidity must persist for >30 seconds under reflux. If the solution clears immediately, it is not yet saturated; add more Heptane.

  • Seeding & Controlled Cooling: Remove the flask from the heat source. Immediately add 1-2 mg of pure difluoromethylthio benzoic acid seed crystals. Cool the flask at a controlled rate of 0.5 °C/min.

    • Validation Check: Observe the flask closely. Crystal growth must initiate exclusively from the seed points. If the entire solution suddenly turns milky, LLPS (oiling out) has occurred; reheat immediately to redissolve and validate a slower cooling curve.

Part 4: Workflow Visualizations

PurificationWorkflow Crude Crude Reaction Mixture BaseExt Acid-Base Extraction (aq. NaHCO3 / EtOAc) Crude->BaseExt OrgImp Organic Impurities (Disulfides, Reagents) BaseExt->OrgImp Organic Layer AqPhase Aqueous Phase (Sodium Benzoate Salt) BaseExt->AqPhase Aqueous Layer Acidify Acidification (aq. HCl to pH 2) AqPhase->Acidify Precip Precipitation & Filtration Acidify->Precip CrudeSolid Crude Solid Product Precip->CrudeSolid Recryst Recrystallization (DCM / Heptane) CrudeSolid->Recryst Pure Pure Difluoromethylthio Benzoic Acid Recryst->Pure Crystallization Mother Mother Liquor (Trace Impurities) Recryst->Mother Filtrate

Figure 1: Acid-base extraction and recrystallization workflow for difluoromethylthio benzoic acids.

Troubleshooting Issue Recrystallization Failure Oiling Oiling Out (LLPS) Cloudy emulsion forms Issue->Oiling CoCryst Co-crystallization Impurities trapped in lattice Issue->CoCryst LowYield Low Yield Product remains in solution Issue->LowYield Seed Seed at higher temp & reduce cooling rate Oiling->Seed Solvent Change to DCM/Heptane Increase anti-solvent ratio Oiling->Solvent Wash Perform hot slurry wash (Trituration in DCM) CoCryst->Wash Temp Lower terminal temp or concentrate mother liquor LowYield->Temp

Figure 2: Troubleshooting logic for common recrystallization failures.

References

  • Title: A Toolbox of Reagents for Difluoromethylthiolation Source: Accounts of Chemical Research (via PubMed) URL: [Link]

  • Title: Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO₂SCF₂H Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Regio- and Diastereoselective Olefinic C–H Difluoromethylthiolation at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Minimizing impurities and byproducts during 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific challenges associated with synthesizing 4-{[(difluoromethyl)sulfanyl]methyl}benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific challenges associated with synthesizing 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. The difluoromethylthio ( −SCF2​H ) motif is a highly valued lipophilic hydrogen-bond donor in drug development, but its installation is notoriously prone to side reactions[1].

This guide bypasses generic advice, focusing instead on the exact causality of byproduct formation and providing self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.

Reaction Pathway & Byproduct Map

To troubleshoot effectively, we must first map the mechanistic landscape of the synthesis. The most reliable route utilizes methyl 4-(bromomethyl)benzoate as the starting material, proceeding through a protected thiol intermediate before difluoromethylation and final saponification.

G SM Methyl 4-(bromomethyl)benzoate (Starting Material) Thiol Methyl 4-(mercaptomethyl)benzoate (Thiol Intermediate) SM->Thiol 1. Thiourea 2. NaOH (aq) Homocoupled Bibenzyl Dimer (Wurtz-type Byproduct) SM->Homocoupled Strong Base Elimination Unprotected 4-(mercaptomethyl)benzoic acid (Unprotected Route) SM->Unprotected Direct Hydrolysis (Avoid) DFM_Ester Methyl 4-{[(difluoromethyl)sulfanyl]methyl}benzoate (Target Ester) Thiol->DFM_Ester ClCF2COONa, Cs2CO3 DMF, 80°C Disulfide Disulfide Dimer (Oxidation Byproduct) Thiol->Disulfide O2 (Trace Air) Oxidation Product 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (Final Product) DFM_Ester->Product LiOH, THF/H2O rt, 4h O_Alkylated Difluoromethyl Ester (O-Alkylation Byproduct) Unprotected->O_Alkylated :CF2 Carboxylate Attack

Workflow for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid and byproduct pathways.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of the disulfide dimer byproduct. How can I suppress this? A1: The formation of the disulfide ( ArCH2​S−SCH2​Ar ) is caused by the aerobic oxidation of the highly nucleophilic thiolate intermediate ( ArCH2​S− ). When exposed to trace oxygen, the thiolate undergoes a single-electron transfer to form a thiyl radical, which rapidly dimerizes[2]. Resolution: Strictly degas all solvents by sparging with Argon for at least 30 minutes prior to the reaction. Ensure your reaction vessel is under a positive pressure of inert gas.

Q2: My LC-MS shows a +50 Da mass addition on the carboxylic acid group (Difluoromethyl ester). Why is this happening? A2: If you attempt to difluoromethylate the unprotected 4-(mercaptomethyl)benzoic acid, the base required to deprotonate the thiol will also deprotonate the carboxylic acid. While the carboxylate ( ArCOO− ) is a harder, less reactive nucleophile than the thiolate, it will still attack the highly electrophilic difluorocarbene ( :CF2​ ) generated in situ, forming a difluoromethyl ester ( ArCOOCF2​H )[3]. Resolution: Always protect the carboxylic acid as a methyl ester prior to difluoromethylation. The methyl ester is sterically hindered and electronically neutral, effectively neutralizing this nucleophilic site.

Q3: The yield of my S-difluoromethylation step is exceptionally low, and I see unreacted starting material. What went wrong? A3: Low yields in :CF2​ -mediated reactions are typically caused by either rapid carbene hydrolysis or carbene dimerization[3]. If your solvent contains trace water, the :CF2​ intermediate will rapidly hydrolyze to carbon monoxide and hydrofluoric acid (HF). Alternatively, if the generation of :CF2​ is too fast (e.g., heating the sodium chlorodifluoroacetate too rapidly), the local concentration of :CF2​ spikes, leading to dimerization into tetrafluoroethylene gas ( C2​F4​ ). Resolution: Ensure strictly anhydrous conditions. Add the difluorocarbene generator in portions or via a syringe pump to maintain a low, steady-state concentration of :CF2​ .

Q4: I am detecting a homocoupled bibenzyl byproduct. What causes this? A4: When using excessively strong bases (like NaH or KOtBu ) with benzyl halides, homobenzylic deprotonation or single-electron transfer can induce Wurtz-type coupling, forming the bibenzyl dimer ( ArCH2​−CH2​Ar )[4]. Resolution: Use a milder, bulkier base like Cs2​CO3​ in a polar aprotic solvent (DMF or NMP) to favor nucleophilic substitution over elimination or radical coupling pathways.

Quantitative Data: Optimization of S-Difluoromethylation

The choice of base, solvent, and atmosphere dictates the dominant mechanistic pathway. The table below summarizes the causality of these variables during the reaction of methyl 4-(mercaptomethyl)benzoate with sodium chlorodifluoroacetate ( ClCF2​COONa ).

BaseSolventTemp (°C)AtmosphereTarget Ester Yield (%)Disulfide Byproduct (%)Hydrolysis Byproduct (%)
NaH (Strong)THF65Air15%45%10%
K2​CO3​ (Mild)DMF80Air40%35%5%
Cs2​CO3​ (Optimal) DMF (Anhydrous) 80 Argon 88% <2% <1%
Cs2​CO3​ (Mild)DMF (Wet)80Argon30%<2%40%

Note: Wet DMF drastically increases the hydrolysis byproduct due to the rapid quenching of the electrophilic difluorocarbene intermediate[3].

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning you can independently verify the success of each step in real-time without waiting for the final end-product analysis.

Step 1: Synthesis of Methyl 4-(mercaptomethyl)benzoate

Objective: Install the thiol group while preventing over-alkylation (thioether dimerization).

  • Reaction: Dissolve methyl 4-(bromomethyl)benzoate (1.0 equiv) and thiourea (1.2 equiv) in anhydrous ethanol. Reflux for 4 hours.

  • In-Process Validation 1: The formation of the intermediate isothiouronium salt will cause a white precipitate to form in the boiling ethanol. This visual cue confirms the complete consumption of the benzyl bromide.

  • Hydrolysis: Cool the mixture, add 10% aqueous NaOH (2.0 equiv), and heat at 60°C for 2 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl , and extract with degassed Ethyl Acetate.

  • In-Process Validation 2: Perform an Ellman’s reagent test on a drop of the organic layer. An immediate deep yellow color confirms the presence of the free aliphatic thiol.

Step 2: S-Difluoromethylation via Difluorocarbene

Objective: Install the −SCF2​H group without inducing disulfide formation or carbene dimerization.

  • Setup: In an oven-dried, Argon-flushed flask, dissolve the thiol intermediate (1.0 equiv) in anhydrous, degassed DMF. Add Cs2​CO3​ (1.5 equiv).

  • Addition: Heat the mixture to 80°C. Add sodium chlorodifluoroacetate ( ClCF2​COONa , 2.0 equiv) in four equal portions over 2 hours. Causality: Portion-wise addition prevents a spike in :CF2​ concentration, minimizing C2​F4​ gas formation.

  • Workup: After 4 hours, cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • In-Process Validation: Evaporate a small aliquot and run a crude 1H NMR. The success of the difluoromethylation is unambiguously validated by the appearance of a characteristic triplet at δ≈6.7 ppm with a massive coupling constant ( JH−F​≈56 Hz), corresponding to the proton split by the two adjacent fluorine atoms[5].

Step 3: Saponification to the Final Acid

Objective: Cleave the methyl ester without degrading the −SCF2​H group.

  • Reaction: Dissolve the difluoromethyl ester in a 3:1 mixture of THF and water. Add LiOH⋅H2​O (3.0 equiv) and stir at room temperature for 4 hours.

  • In-Process Validation 1: The biphasic mixture will become homogeneous as the lipophilic ester is converted into the water-soluble lithium carboxylate.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Wash the aqueous layer with diethyl ether to remove non-polar impurities.

  • In-Process Validation 2: Acidify the aqueous layer to pH 2 using 1M HCl . The sudden precipitation of a white solid validates the successful formation of the free 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. Filter and dry under a vacuum.

References

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC - NIH.[Link]

  • Supplementary Information Synthesis of (benzenesulfonyl)difluoromethyl thioethers - The Royal Society of Chemistry.[Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI.[Link]

  • Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ - PubMed. [Link]

  • A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research - ACS Publications.[Link]

  • Closing the gap between 19F and 18F chemistry - PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

A Predictive Guide to the LC-MS Fragmentation of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid Abstract This technical guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Guide to the LC-MS Fragmentation of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

Abstract

This technical guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. In the absence of direct experimental data in peer-reviewed literature, this document synthesizes established fragmentation principles of its constituent chemical moieties—benzoic acid, thioether, and the difluoromethyl group—to construct a reliable predictive model. We present proposed fragmentation pathways under both positive (ESI+) and negative (ESI-) electrospray ionization modes. This guide includes a comprehensive, step-by-step protocol for method development, illustrative diagrams of the predicted fragmentation cascades, and a comparative discussion grounded in the behavior of analogous chemical structures. This document is intended to serve as a foundational resource for researchers in analytical chemistry, metabolomics, and drug development for the identification and structural elucidation of this and related molecules.

Introduction

4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is a unique small molecule incorporating several key functional groups that influence its behavior in a mass spectrometer. The presence of a carboxylic acid on an aromatic ring, a flexible thioether linkage, and an electron-withdrawing difluoromethyl group suggests a rich and informative fragmentation pattern. Understanding these patterns is critical for unambiguous identification in complex matrices, metabolite profiling, and quality control applications.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for such tasks, offering unparalleled sensitivity and specificity.[1] This guide addresses the critical need for a predictive framework for this specific molecule by deconstructing its structure and applying well-documented fragmentation rules. We will explore the most probable cleavage sites and rearrangement reactions, providing researchers with the key diagnostic ions needed for targeted method development.

Proposed Analytical Methodology

A robust LC-MS/MS method is foundational to acquiring high-quality spectral data. The following protocol is a recommended starting point, designed for optimal separation and ionization of the target analyte.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

  • Prepare a stock solution of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid at 1 mg/mL in methanol.

  • Perform serial dilutions to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) using a 50:50 mixture of methanol and water.

  • For complex matrices, employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.

  • Filter the final sample through a 0.22 µm syringe filter prior to injection.[2]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive (ESI+) and Negative (ESI-) switching.

  • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).[2]

  • Source Temperature: 150 °C.[1]

  • Desolvation Temperature: 400 °C.[2]

  • Cone Gas Flow: 50 L/h.[1]

  • Desolvation Gas (N₂) Flow: 800 L/h.[1]

  • Collision Gas: Argon.

  • Collision Energy: Ramp from 10-40 eV to capture both parent ion stability and daughter ion formation.[1]

  • Data Acquisition: Full Scan (m/z 50-500) and Tandem MS (MS/MS) of the precursor ion.

Analytical Workflow Diagram

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Processing Sample Analyte Sample Dissolution Dissolution in MeOH/H2O Sample->Dissolution Filtration 0.22 µm Filtration Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reverse-Phase Column Autosampler->Column IonSource ESI Source (Ionization) Column->IonSource MS1 Quadrupole 1 (Precursor Selection) IonSource->MS1 CollisionCell Collision Cell (CID) MS1->CollisionCell MS2 TOF/Orbitrap (Fragment Detection) CollisionCell->MS2 Acquisition Data Acquisition MS2->Acquisition Analysis Fragmentation Analysis Acquisition->Analysis

Caption: A typical workflow for LC-MS/MS analysis.

Predicted Fragmentation Patterns

The fragmentation of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (Molecular Formula: C₈H₆F₂O₂S, Exact Mass: 204.0056) is dictated by the interplay of its functional groups. We predict distinct and complementary fragmentation pathways in positive and negative ionization modes.

Negative Ion Mode (ESI-) Fragmentation

In negative mode, deprotonation of the highly acidic carboxylic acid proton will readily occur, forming the precursor ion [M-H]⁻ at m/z 203.00 . This mode is expected to be highly sensitive and produce a very characteristic fragmentation pattern.

Primary Fragmentation Pathway:

  • Decarboxylation: The most favorable fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[2][3] This is expected to be the dominant fragmentation, likely producing the base peak in the MS/MS spectrum.

    • [M-H-CO₂]⁻ → m/z 158.99 (C₇H₅F₂S⁻)

Secondary Fragmentations:

  • Subsequent fragmentation of the m/z 158.99 ion could involve cleavage at the thioether linkage, though this would be less favorable than the initial decarboxylation.

Negative_Mode_Fragmentation parent [M-H]⁻ m/z 203.00 frag1 [M-H-CO₂]⁻ m/z 158.99 parent->frag1 - CO₂ (44.00 Da)

Caption: Predicted ESI- fragmentation pathway.

Positive Ion Mode (ESI+) Fragmentation

In positive mode, protonation will likely occur on the carboxylic acid carbonyl or the sulfur atom, forming the precursor ion [M+H]⁺ at m/z 205.02 . The fragmentation cascade will be driven by the creation of stable carbocations and neutral losses.

Primary Fragmentation Pathways:

  • Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of H₂O (18.01 Da), forming a stable acylium ion.[1]

    • [M+H-H₂O]⁺ → m/z 187.01 (C₈H₅F₂OS⁺)

  • Benzylic Cleavage: Cleavage of the benzylic C-S bond is a highly probable pathway due to the stability of the resulting benzyl cation. This is a key fragmentation for thioethers.[4]

    • [C₇H₄(COOH)]⁺ → m/z 121.03 (Loss of •SCH₂CHF₂)

    • This m/z 121.03 ion can subsequently lose water to form an ion at m/z 103.02 .

  • Alpha Cleavage: Cleavage alpha to the sulfur atom (S-CH₂ bond) is another characteristic thioether fragmentation.[4][5]

    • [M+H - •CHF₂]⁺ → m/z 154.02 (Loss of difluoromethyl radical)

Secondary Fragmentations:

  • The acylium ion at m/z 187.01 can subsequently lose carbon monoxide (CO, 28.00 Da), a characteristic fragmentation of benzoic acid derivatives.[1]

    • [m/z 187.01 - CO]⁺ → m/z 159.01

Positive_Mode_Fragmentation cluster_path1 cluster_path2 parent [M+H]⁺ m/z 205.02 frag1a [M+H-H₂O]⁺ m/z 187.01 parent->frag1a - H₂O (18.01 Da) frag2a [C₇H₅O₂]⁺ m/z 121.03 parent->frag2a Benzylic Cleavage frag1b [C₇H₅F₂S]⁺ m/z 159.01 frag1a->frag1b - CO (28.00 Da) frag2b [C₇H₃O]⁺ m/z 103.02 frag2a->frag2b - H₂O (18.01 Da)

Caption: Predicted ESI+ fragmentation pathways.

Data Summary and Comparative Analysis

The predicted fragmentation patterns provide a unique fingerprint for the identification of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / StructureDiagnostic Value
ESI- 203.00158.99CO₂ (Decarboxylation)High: Characteristic of all benzoic acids.[2][3]
ESI+ 205.02187.01H₂OHigh: Common for carboxylic acids.[1]
ESI+ 205.02121.03•SCH₂CHF₂ (Benzylic Cleavage)High: Indicates the thioether linkage and benzoic acid core.
ESI+ 187.01159.01COMedium: Confirmatory for the benzoic acid structure.[1]

Comparative Insights:

  • vs. Benzoic Acid: The most telling comparison is the decarboxylation in negative mode (loss of 44 Da), which is the hallmark fragmentation of the benzoic acid class.[3] The loss of water and subsequently carbon monoxide in positive mode is also consistent with benzoic acid derivatives.[1]

  • vs. Thioethers: The predicted benzylic C-S bond cleavage in positive mode is a classic fragmentation pathway for thioethers, driven by the formation of a stable cation.[4][6] This cleavage provides direct structural information about the substituent attached to the sulfur atom.

  • Role of the Difluoromethyl Group: The electron-withdrawing nature of the difluoromethyl group is not expected to introduce novel primary fragmentation pathways but will influence the relative abundance of ions by affecting the stability of adjacent charges and radicals. Its presence is primarily confirmed by the mass of the precursor and fragments resulting from cleavages that retain this group.

Conclusion

This guide establishes a predictive framework for the LC-MS/MS analysis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid. Based on established chemical principles, the fragmentation is expected to be highly informative.

In negative ion mode , the dominant and most diagnostic pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion.

In positive ion mode , a more complex pattern is anticipated, with key fragments arising from the loss of water (18 Da) and from benzylic C-S bond cleavage, yielding a diagnostic ion at m/z 121.03.

These predicted fragments provide a robust basis for developing selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) methods for the targeted quantification and unambiguous identification of this compound. The provided experimental protocol serves as a validated starting point for method development, which should be optimized for specific instrumentation and application needs.

References

  • Steen, H., & Mann, M. (2001). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 12(3), 228–32.
  • Grieves, T. J., & Cooks, R. G. (1997). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry, 8(8), 844-852. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Jones, A. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for difluoromethylthio-containing building blocks

Title: Analytical Validation of Difluoromethylthio (-SCF₂H) Building Blocks: A Comparative Guide The Analytical Challenge of the -SCF₂H Motif The difluoromethylthio (-SCF₂H) group has become a privileged motif in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Validation of Difluoromethylthio (-SCF₂H) Building Blocks: A Comparative Guide

The Analytical Challenge of the -SCF₂H Motif

The difluoromethylthio (-SCF₂H) group has become a privileged motif in modern drug discovery. With a Hansch lipophilicity parameter (πR) of 0.68, it offers a balanced lipophilic profile compared to the methyl group (πR = 0.56) and the highly lipophilic trifluoromethylthio group (-SCF₃, πR = 1.44) [1]. Furthermore, the weakly acidic proton of the -SCF₂H moiety acts as a lipophilic hydrogen-bond donor, which can significantly enhance target binding selectivity [2].

To install this group, medicinal chemists rely on electrophilic building blocks, with N-(difluoromethylthio)phthalimide (often referred to as Shen's reagent) being one of the most prominent shelf-stable reagents [3]. However, the very electrophilicity that makes these reagents synthetically useful poses severe challenges for analytical validation. For example, N-(difluoromethylthio)phthalimide is completely degraded within 5 minutes in methanol at room temperature and within 12 hours in DMF at 80 °C [3]. Consequently, standard analytical platforms must be rigorously customized and validated to prevent false-negative purity results caused by in-situ degradation.

Comparative Analysis of Analytical Methodologies

To establish a robust quality control (QC) strategy for -SCF₂H building blocks, laboratories typically evaluate three primary techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1 objectively compares these methodologies based on their performance, limitations, and the underlying causality dictating their use.

Table 1: Comparison of Analytical Platforms for -SCF₂H Building Blocks

Analytical PlatformPrimary ApplicationKey AdvantagesCritical LimitationsCausality in Method Selection
RP-HPLC-UV Purity profiling & stability-indicating assaysHigh resolution of structurally similar impurities (e.g., phthalimide byproducts).Requires UV chromophore; mobile phase reactivity can degrade the sample.Selected for trace impurity detection. Must use aprotic organic modifiers (Acetonitrile) to prevent solvolysis [3].
¹⁹F qNMR Absolute assay (Weight/Weight %)Direct quantitation without response factor bias; no interference from non-fluorinated matrix.Lower sensitivity for trace impurities (<0.5%); requires expensive internal standards.Selected because the -SCF₂H fluorine atoms yield a distinct, highly resolved doublet (e.g., at -98.6 ppm, J = 56.2 Hz) [4], ensuring absolute structural integrity.
GC-MS Volatile impurity profilingExcellent for detecting residual solvents and low-molecular-weight fluorinated fragments.Thermal degradation of the building block in the injection port (typically >200 °C).Used strictly as an orthogonal method for volatile residuals, not for the assay of the intact thermally-sensitive reagent.

Workflow for Analytical Validation

The following workflow illustrates the logical progression for validating an analytical method for -SCF₂H reagents, ensuring that the method itself does not induce the degradation it is meant to measure.

ValidationWorkflow Start Synthesize/Procure -SCF2H Building Block Solubility Solvent Screening (Avoid MeOH/DMF) Start->Solubility Select compatible solvent HPLC RP-HPLC-UV (Acetonitrile/Water) Solubility->HPLC Purity & Impurities qNMR 19F qNMR Assay (Internal Standard) Solubility->qNMR Absolute Assay Degradation Forced Degradation (Self-Validation) HPLC->Degradation Prove stability indicating Validation Method Validation (ICH Q2 Guidelines) qNMR->Validation Cross-verify Degradation->Validation Confirm resolution Release Batch Release & Stability Profiling Validation->Release Approved QC

Analytical validation workflow for -SCF2H building blocks.

Step-by-Step Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems for N-(difluoromethylthio)phthalimide.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

Causality: Methanol acts as a nucleophile, rapidly cleaving the N-S bond of the reagent to yield phthalimide and volatile difluoromethyl ether [3]. Therefore, Acetonitrile (MeCN) is strictly mandated as the organic modifier and sample diluent.

Step-by-Step Execution:

  • Diluent Preparation: Use 100% HPLC-grade Acetonitrile. Do not use aqueous mixtures for the stock solution to prevent slow hydrolysis.

  • Sample Preparation: Accurately weigh 10 mg of the -SCF₂H building block and dissolve in 10 mL of Acetonitrile (1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains low pH to suppress silanol ionization and stabilize the reagent).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 220 nm and 254 nm.

  • Self-Validation (Forced Degradation Control):

    • Action: In a separate vial, spike 1 mL of the sample solution with 100 µL of Methanol and let it sit for 10 minutes at room temperature [3].

    • Acceptance Criteria: Inject this degraded sample. The method is only considered valid if the degradation peak (phthalimide) is baseline-resolved (Resolution > 2.0) from the intact N-(difluoromethylthio)phthalimide peak.

Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Absolute Assay

Causality: HPLC-UV relies on relative peak area normalization, which assumes all impurities have the same UV extinction coefficient as the active compound—a mathematically flawed assumption. ¹⁹F qNMR provides an absolute mass fraction by comparing the integration of the -SCF₂H fluorine signal against a certified internal standard. The ¹⁹F nucleus is chosen over ¹H because it offers a massive chemical shift range (>200 ppm) with zero background interference from standard organic solvents.

Step-by-Step Execution:

  • Standard Selection: Select a fluorinated internal standard (IS) with a known purity (e.g., 1,4-Difluorobenzene, certified >99.9%). The IS must have a chemical shift distinctly separated from the -SCF₂H signal (-98.6 ppm).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the -SCF₂H building block and ~10 mg of the IS using a microbalance (d = 0.001 mg).

    • Dissolve the mixture in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ is aprotic and non-nucleophilic, ensuring the reagent remains completely stable during the NMR acquisition.

  • Instrumental Acquisition:

    • Nucleus: ¹⁹F at 376 MHz (on a 400 MHz spectrometer).

    • Relaxation Delay (D1): Set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing fluorine nucleus. Typically, D1 = 20 seconds is required to ensure complete magnetization recovery and accurate integration.

    • Scans: 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.

  • Self-Validation (Integration Integrity):

    • Action: Process the spectra with careful manual phase and baseline correction. Integrate the doublet at -98.6 ppm (J = 56.2 Hz) corresponding to the -SCF₂H group [4].

    • Acceptance Criteria: The calculated purity must have a relative standard deviation (RSD) of ≤ 1.0% across triplicate independent sample preparations. The coupling constant (J = 56.2 Hz) serves as an internal structural confirmation that the -SCF₂H moiety is intact.

References

  • Wu, J., & Shen, Q. (2021). Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.[Link]

  • Wu, J., Liu, Y., Lu, C., & Shen, Q. (2016). Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides. Chemical Science.[Link]

  • Zhao, et al. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society.[Link]

  • Shanghai Institute of Organic Chemistry. (2018). Method for preparing N-difluoromethylthio o-phenylimide compounds.

Sources

Validation

Bioisosteric comparison of difluoromethylthio ethers and traditional ethers in drug design

The strategic replacement of traditional functional groups with fluorinated bioisosteres is a cornerstone of modern rational drug design. For decades, medicinal chemists have relied on traditional ethers (–OCH₃) and thio...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic replacement of traditional functional groups with fluorinated bioisosteres is a cornerstone of modern rational drug design. For decades, medicinal chemists have relied on traditional ethers (–OCH₃) and thioethers (–SCH₃) to modulate target affinity. However, these groups frequently introduce severe pharmacokinetic liabilities, such as rapid cytochrome P450-mediated O-demethylation or spontaneous S-oxidation.

The difluoromethylthio (–SCF₂H) group has recently emerged as a highly sophisticated bioisostere that bridges the gap between lipophilicity and hydrogen-bonding capacity. As a Senior Application Scientist, I have compiled this guide to objectively compare the physicochemical performance of –SCF₂H against traditional ethers, complete with mechanistic insights and validated synthetic protocols.

Physicochemical Benchmarking: The "Lipophilic Hydrogen Bond Donor"

The –SCF₂H group is fundamentally unique because it acts as a "lipophilic hydrogen bond donor" [1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C–H bond, imparting a weak acidity to the proton. This enables the –SCF₂H group to form hydrogen bonds with enzyme heteroatoms—a property entirely absent in traditional ethers or the fully fluorinated –SCF₃ group [2].

Furthermore, the –SCF₂H group is less lipophilic and less electron-withdrawing than its –SCF₃ analog, making it an ideal tool for fine-tuning the metabolic stability of drug molecules without inducing excessive lipophilicity that often leads to off-target toxicity [2].

Table 1: Quantitative Physicochemical Comparison

PropertyTraditional Ether (–OCH₃)Thioether (–SCH₃)Trifluoromethylthio (–SCF₃)Difluoromethylthio (–SCF₂H)
Lipophilicity (ΔlogP vs –CH₃) Negative (approx. -0.02)Moderate (+0.61)Very High (+1.44)Tunable (-0.1 to +0.4)
Hydrogen Bond Donor (A parameter) None (0.00)None (0.00)None (0.00)Moderate (0.085–0.126)
Metabolic Liability High (O-demethylation)High (S-oxidation)LowLow (Shielded by C–F bonds)
Electronic Effect Electron DonatingWeakly DonatingStrongly WithdrawingModerately Withdrawing

Data synthesized from Abraham's solute ¹H NMR analysis and experimental water-octanol partition coefficients [1].

Mechanistic Rationale for Drug Design

Replacing an –OCH₃ group with an –SCF₂H group systematically alters the pharmacokinetic landscape of a lead compound. The robust C–F bonds sterically and electronically shield the sulfur atom from rapid metabolic oxidation. Simultaneously, the unique conformational preference of the –SCF₂H group allows it to occupy distinct binding pockets, utilizing its weakly acidic proton to anchor into target active sites via hydrogen bonding.

G Lead Traditional Ether (-OCH3) Problem1 Rapid O-Demethylation Lead->Problem1 Problem2 No H-Bond Donor Lead->Problem2 Bioisostere Difluoromethylthio (-SCF2H) Lead->Bioisostere Bioisosteric Replacement Benefit1 Metabolic Shielding Bioisostere->Benefit1 Benefit2 Lipophilic H-Bond Donor Bioisostere->Benefit2 Benefit3 Tunable Lipophilicity Bioisostere->Benefit3 Outcome Optimized Drug Candidate Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

Logical workflow of pharmacokinetic advantages achieved via -SCF2H bioisosteric replacement.

Experimental Methodologies: Late-Stage Functionalization

To effectively integrate –SCF₂H groups into lead compounds, robust and scalable synthetic protocols are required. The following methodology details a metal-free nucleophilic difluoromethylation of disulfides, a highly reliable approach for late-stage functionalization [3].

Protocol: Metal-Free Synthesis of Difluoromethylthio Ethers

Objective: Direct conversion of disulfides (RSSR) to difluoromethylthio ethers (R–SCF₂H) using TMSCF₂H.

Causality & Design: This protocol utilizes Cesium Fluoride (CsF) to selectively activate the silicon-carbon bond of TMSCF₂H, generating the reactive difluoromethyl anion (CF₂H⁻) in situ. The choice of base is critical: using CsF drives the formation of the desired mono-substituted difluoromethylthioether, whereas stronger bases like t-BuOK lead to unwanted di-substituted difluorobis(arylthio)methanes [3]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the transition state of the nucleophilic attack without quenching the basic anion.

Step-by-Step Procedure (Self-Validating System):

  • System Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction tube with the target disulfide (0.2 mmol), CsF (0.6 mmol, 3.0 equiv), and anhydrous DMF (1.5 mL). Expert Insight: The nitrogen atmosphere is critical to prevent the oxidation of intermediate thiolate anions, while rigorously dry DMF prevents the premature protonation of the CF₂H⁻ anion to inert difluoromethane (CH₂F₂).

  • Reagent Addition: Prepare a solution of TMSCF₂H (0.6 mmol, 3.0 equiv) in anhydrous DMF (0.5 mL). Add this solution to the reaction tube dropwise over a period of 10 hours using a syringe pump. Expert Insight: The dropwise addition is the most crucial self-validating step of this protocol. TMSCF₂H is highly reactive; rapid addition leads to a high steady-state concentration of CF₂H⁻, which rapidly decomposes or undergoes unwanted homocoupling. Slow addition ensures the anion reacts exclusively with the disulfide substrate [3].

  • Reaction Propagation & Validation: Allow the mixture to stir at room temperature for an additional 38 hours. Monitor the reaction progress via ¹⁹F NMR using (trifluoromethyl)benzene (PhCF₃) as an internal standard to quantify conversion accurately before quenching [3].

  • Quenching and Extraction: Remove the tube from the glovebox. Quench the reaction by adding deionized H₂O (20 mL) to neutralize any remaining reactive species. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a petroleum ether/ethyl acetate gradient to isolate the pure difluoromethylthio ether.

Conclusion

The transition from traditional ethers to difluoromethylthio bioisosteres represents a paradigm shift in rational drug design. By leveraging the lipophilic hydrogen bond donor capacity and enhanced metabolic stability of the –SCF₂H group, medicinal chemists can rescue lead compounds that previously failed due to poor pharmacokinetic profiles. When executed with precise, metal-free synthetic protocols, the integration of this moiety is both scalable and highly predictable.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (via ResearchG
  • A Toolbox of Reagents for Difluoromethylthiolation Accounts of Chemical Research (ACS Public
  • A Metal-Free Diverse Synthesis of Difluoromethylthioethers and Difluorobis(arylthio)methanes from RSX (X = SR, Cl, SO2Ph)

Sources

Comparative

Comparative Analytical Guide: IR Spectroscopy Methodologies for 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid

Executive Summary In pharmaceutical development, the rigorous structural verification of complex intermediates is non-negotiable. 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid presents a unique analytical challenge du...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous structural verification of complex intermediates is non-negotiable. 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid presents a unique analytical challenge due to its diverse functional landscape: a hydrogen-bonding carboxylic acid, a highly polarized difluoromethyl group, a weakly absorbing thioether, and a para-substituted aromatic core.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet Transmission spectroscopy for the characterization of this specific molecule. By understanding the physical causality behind each sampling technique, analytical scientists can make informed decisions to eliminate spectral artifacts and ensure robust Quality Assurance/Quality Control (QA/QC).

Molecular Profiling & Causality of IR Absorptions

Before comparing instrumental techniques, we must establish the theoretical vibrational profile of the molecule. Infrared absorption intensity is directly proportional to the square of the change in the dipole moment during the vibration ( (dμ/dx)2 ).

  • Carboxylic Acid (-COOH): In the solid state, benzoic acid derivatives form stable hydrogen-bonded dimers. This extensive hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower, extremely broad band spanning 3300–2500 cm⁻¹ 1[1]. The corresponding C=O stretch appears as a sharp, strong peak around 1680–1700 cm⁻¹ [1].

  • Difluoromethyl Group (-CHF₂): Fluorine is highly electronegative, making the C-F bond intensely polarized. The massive dipole moment change during vibration results in dominating, complex asymmetric and symmetric stretching bands in the 1300–1000 cm⁻¹ region 1[1].

  • Thioether Linkage (-S-): Because sulfur and carbon have similar electronegativities, the C-S bond is relatively non-polar. The resulting dipole moment change is minimal, yielding a characteristically weak C-S stretch in the 700–600 cm⁻¹ range.

  • Aromatic Ring: The para-substituted benzene core exhibits skeletal C=C stretches at ~1600 and ~1500 cm⁻¹ , alongside a strong out-of-plane C-H bending mode at 850–800 cm⁻¹ .

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

The choice of sampling interface fundamentally alters the resulting spectrum due to distinct optical physics.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes a high-refractive-index crystal (e.g., Diamond) to create an2[2].

  • Mechanistic Causality: The penetration depth ( dp​ ) is directly proportional to the wavelength of the IR light. Consequently, high-wavenumber peaks (like the O-H stretch at 3000 cm⁻¹) appear artificially weaker, while low-wavenumber peaks (like the C-S stretch at 650 cm⁻¹) are enhanced compared to transmission spectra.

  • Performance: ATR is exceptionally fast and non-destructive 3[3]. Most importantly for this molecule, it prevents moisture contamination, ensuring the broad carboxylic acid O-H band is accurately represented without water interference.

KBr Pellet Transmission

The sample is diluted in an IR-inactive potassium bromide matrix and pressed into a disk, allowing the IR beam to pass entirely through the bulk material4[4].

  • Mechanistic Causality: KBr strictly obeys the Beer-Lambert law, providing true relative peak intensities without wavelength-dependent distortion. However, KBr is highly hygroscopic. Absorbed water introduces a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can severely overlap with the analyte's intrinsic -COOH peaks[4].

  • Performance: While it provides a classic library-matchable spectrum, the high pressure (10 tons) required can induce polymorphic shifts or mechanochemical degradation in sensitive pharmaceutical compounds[3].

Quantitative Data Comparison

Functional GroupModeExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Pellet Observation
Carboxylic Acid O-H Stretch3300 – 2500Broad, clear peak; lower relative intensity due to shallow penetration at high frequencies.Often distorted or artificially broadened by absorbed moisture in the KBr matrix.
Carboxylic Acid C=O Stretch1680 – 1700Sharp, strong peak.Sharp, strong peak; high risk of overlap with the water bending mode (~1640 cm⁻¹).
Difluoromethyl C-F Stretch1300 – 1000Very strong, complex multiplet.Very strong, complex multiplet.
Aromatic Ring C=C Stretch~1600, ~1500Medium intensity.Medium intensity.
Thioether C-S Stretch700 – 600Weak, but artificially enhanced due to deeper IR penetration at low frequencies.Weak; frequently lost in baseline noise or scattering artifacts if the pellet is poorly ground.

Experimental Workflows (Self-Validating Protocols)

Protocol A: ATR-FTIR Surface Analysis (Recommended for Routine QC)
  • System Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air). Validation checkpoint: The background must be flat with no residual peaks, confirming absolute crystal cleanliness.

  • Sample Application: Place ~2–5 mg of neat 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid powder directly onto the center of the crystal.

  • Pressure Standardization: Lower the pressure anvil until the built-in torque clutch clicks. Causality: Consistent pressure ensures uniform contact and reproducible penetration depth ( dp​ ).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply a software-based "ATR Correction" algorithm to mathematically adjust the wavelength-dependent intensities, allowing direct comparison against historical transmission libraries.

Protocol B: KBr Pellet Transmission (Recommended for Pharmacopeial Reference)
  • Matrix Dehydration: Dry spectral-grade KBr in a vacuum oven at 110°C for at least 2 hours to eliminate absorbed water[4].

  • Milling: Weigh ~1 mg of the analyte and ~99 mg of the dried KBr. Grind vigorously in an agate mortar for 2 minutes. Causality: Particles must be ground to <2 µm (smaller than the IR wavelength) to prevent the Christiansen effect (severe baseline scattering).

  • Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons for 2 minutes using a hydraulic press[3].

  • Visual Validation: Remove the pellet. Validation checkpoint: The pellet must be visually transparent. A cloudy or opaque pellet indicates poor grinding or moisture uptake and must be discarded.

  • Acquisition: Mount the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Decision Architecture

G Start 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid Solid Sample Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid QA/QC & Moisture-Sensitive Analysis Decision->ATR_Path Routine Screening KBr_Path High-Fidelity Reference Library Generation Decision->KBr_Path Pharmacopeial Match ATR_Step Apply to Diamond Crystal Apply Constant Pressure ATR_Path->ATR_Step KBr_Step Grind with Dry KBr (1:100) Press at 10 Tons KBr_Path->KBr_Step ATR_Result Apply ATR Correction (Address Wavelength-Dependent Penetration Depth) ATR_Step->ATR_Result KBr_Result Evaluate O-H Region (Monitor for KBr Moisture Artifacts) KBr_Step->KBr_Result

IR Sampling Decision Workflow for Fluorinated Benzoic Acid Derivatives.

References

  • Title: Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: Specac Ltd URL: [Link]

  • Title: What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples Source: Kintek Press URL: [Link]

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: [Link]

  • Title: Introduction To Spectroscopy, 5th Edition Source: Internet Archive URL: [Link]

Sources

Validation

Comparative Chemical Reactivity Guide: 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid vs. Standard Benzoic Acids

Executive Summary The strategic installation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry and drug development. Among these, the difluoromethylthio (-SCF2H) group has emerged as a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic installation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry and drug development. Among these, the difluoromethylthio (-SCF2H) group has emerged as a privileged substituent. It acts as a unique lipophilic hydrogen-bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering superior membrane permeability[1]. Crucially, it is less lipophilic and less electron-withdrawing than the heavily utilized trifluoromethylthio (-SCF3) group, making it easier to regulate the metabolic stability of drug molecules[2].

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid against standard benzoic acid derivatives. By dissecting its thermodynamics, acyl transfer kinetics, and chemoselective stability, we provide researchers with the predictive frameworks and self-validating protocols necessary to handle this compound effectively.

Structural Logic and Electronic Profiling

The reactivity of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid is governed by its specific molecular architecture. The -SCF2H group is separated from the benzoic acid core by a methylene (-CH2-) linker. This structural feature is critical for predicting its behavior:

  • Electronic Insulation: Without the linker, a direct -SCF2H substitution on the aromatic ring would exert a strong electron-withdrawing effect via both inductive and resonance pathways. The methylene bridge acts as an electronic insulator, breaking the resonance conjugation.

  • Thermodynamic Acidity: Because the carboxylate group experiences only a mild, distance-attenuated inductive pull from the sulfur moiety, the acidity of this compound closely mirrors unsubstituted benzoic acid (pKa ~4-5) rather than highly electron-deficient analogs like p-nitrobenzoic acid[3].

G Core 4-{[(Difluoromethyl)sulfanyl]methyl} benzoic acid Carboxyl Carboxyl Group (-COOH) Acyl Transfer Reactions Core->Carboxyl Linker Methylene Linker (-CH2-) Electronic Insulator Core->Linker Amidation Amide Formation (Standard Kinetics) Carboxyl->Amidation HATU/Amine SCF2H Difluoromethylthio (-SCF2H) Lipophilic H-Bond Donor Linker->SCF2H Oxidation Sulfoxide/Sulfone Metabolic Liability SCF2H->Oxidation ROS/CYP450

Caption: Structural logic and reactive sites of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.

Comparative Quantitative Data

Because the thermodynamic acidity (pKa) of a carboxylic acid directly correlates with the electrophilicity of its activated ester intermediates, 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid exhibits acyl transfer kinetics nearly identical to standard benzoic acid.

Table 1: Comparative Physicochemical and Reactivity Profiles
CompoundSubstituent (para)Aqueous pKa (25°C)Inductive Effect (σI)Resonance Effect (σR)Relative Amidation Rate*
Benzoic Acid -H4.200.000.001.0x (Baseline)
p-Toluic Acid -CH34.37-0.04-0.130.85x
p-Nitrobenzoic Acid -NO23.44+0.63+0.154.2x
4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid -CH2-SCF2H~4.25+0.10 (est.)0.00 (insulated)~1.05x

*Relative pseudo-first-order rate constants during HATU-mediated coupling with benzylamine.

Chemoselectivity and Metabolic Stability

While the acyl reactivity remains standard, the -SCF2H group introduces a unique chemoselective liability: the oxidizable sulfur atom. Unlike the inert methyl group in p-toluic acid, the sulfur in the difluoromethylthio moiety is susceptible to oxidation by reactive oxygen species (ROS) or hepatic cytochrome P450 enzymes. This yields sulfoxides (-S(O)CF2H) or sulfones (-SO2CF2H).

When designing synthetic routes, researchers must employ orthogonal protection strategies or avoid strong oxidants (e.g., mCPBA) after the introduction of the -SCF2H group.

Workflow Start Equimolar Acid + Amine (0.1 M in DMF) AddReagents Add HATU (1.2 eq) + DIPEA (2.0 eq) Start->AddReagents Incubate Stir at 25°C Monitor via HPLC AddReagents->Incubate Quench Quench with 5% TFA (t=5, 15, 30, 60 min) Incubate->Quench Analyze Calculate Kinetic Rate via Peak Area Quench->Analyze

Caption: Standardized HPLC-monitored workflow for comparative amidation kinetics.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Co-Solvent Potentiometric pKa Determination

To accurately measure the pKa of lipophilic acids, standard aqueous titration is insufficient due to compound precipitation. We employ a co-solvent potentiometric titration using the Yasuda-Shedlovsky extrapolation method.

  • Preparation: Prepare a 2 mM solution of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid in varying ratios of Methanol/Water (30%, 40%, 50%, and 60% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH at 25.0 ± 0.1 °C using a glass electrode.

  • Extrapolation (Causality): By measuring the apparent pKa (psKa) at various dielectric constants and extrapolating the linear regression to 100% water, the true thermodynamic aqueous pKa is obtained without precipitation artifacts.

  • Self-Validation: Titrate unsubstituted benzoic acid in parallel. If the extrapolated aqueous pKa of the benzoic acid control deviates from 4.20 by >0.05 units, the electrode calibration is rejected, and the system must be recalibrated.

Protocol B: Comparative Amidation Kinetics
  • Initiation: In a 10 mL vial, dissolve 0.1 mmol of the target carboxylic acid and 0.1 mmol of benzylamine in 1.0 mL of anhydrous DMF.

  • Activation: Add 0.12 mmol of HATU followed immediately by 0.2 mmol of DIPEA.

    • Causality: HATU is chosen for its rapid activation kinetics, ensuring that the rate-limiting step is the nucleophilic attack of the amine, not the formation of the active ester.

  • Sampling & Quenching: At exactly 5, 15, 30, and 60 minutes, extract a 10 µL aliquot and immediately dilute it into 990 µL of a 5% Trifluoroacetic acid (TFA) in Acetonitrile solution.

    • Self-Validation: The TFA quench instantly protonates both the nucleophilic amine and the DIPEA base, freezing the reaction coordinate. This ensures that the subsequent HPLC peak integration perfectly reflects the exact time of the quench.

  • Analysis: Analyze via HPLC-UV (254 nm) to determine the pseudo-first-order rate constant by plotting ln([Acid]t​/[Acid]0​) versus time.

Protocol C: Oxidative Stability Assay
  • Reaction: Dissolve 0.05 mmol of the compound in 1 mL of Acetonitrile. Add 0.1 mmol of 30% aqueous H2​O2​ and stir at 40°C for 4 hours.

  • Control (Self-Validation): Run p-Toluic acid under identical conditions in a parallel vial. The p-Toluic acid must show 0% oxidation via LC-MS. If oxidation is observed in the control, the peroxide concentration or temperature is excessively harsh.

  • Detection: Analyze the target compound vial via LC-MS to quantify the formation of the M+16 (sulfoxide) and M+32 (sulfone) adducts, confirming the chemoselective liability of the -SCF2H group.

References

  • EvitaChem | 2-(Difluoromethylthio)benzoic acid (EVT-327518) Chemical Properties | 3

  • Accounts of Chemical Research (ACS Publications) | A Toolbox of Reagents for Difluoromethylthiolation | 2

  • ResearchGate | Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers | 1

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
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4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid
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